molecular formula C5H6F3N3 B177733 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 149978-42-7

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B177733
CAS No.: 149978-42-7
M. Wt: 165.12 g/mol
InChI Key: XIVVMPWSYHAGFP-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVVMPWSYHAGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628877
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149978-42-7
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
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Record name 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The primary and most direct reported synthesis of this compound involves the cyclization of a trifluoromethylated enaminone with methylhydrazine sulfate. This method offers a straightforward route to the desired product.

Reaction Scheme

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one E This compound A->E Cyclization B Methylhydrazine Sulfate B->E C Triethylamine (Et3N) Ethanol (EtOH) D 85 °C, 12 h

Caption: Synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on the reported synthesis of this compound.[1]

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methylhydrazine sulfate

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methylhydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.[1]

  • The resulting reaction mixture was heated at 85 °C for 12 hours.[1]

  • After cooling to ambient temperature, the mixture was concentrated in vacuo.[1]

  • The residue obtained was diluted with saturated aqueous NaHCO₃ solution (250 mL) and extracted with ethyl acetate (2 x 250 mL).[1]

  • The combined organic layers were washed with water (250 mL), brine (250 mL), dried over Na₂SO₄, and concentrated in vacuo.[1]

  • The crude product was purified by column chromatography on silica gel using 20% EtOAc-hexanes as the eluent to give this compound.[1]

Data Presentation

ParameterValueReference
Product FormPale brown liquid[1]
Yield38%[1]
¹H NMR (400 MHz, CDCl₃)δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H)[1]

Alternative Synthesis Strategies

While the above protocol details a direct synthesis, related trifluoromethyl-substituted pyrazoles can be synthesized through alternative pathways, which could potentially be adapted. A common strategy involves the cyclization of a β-ketoester with a hydrazine derivative.

For instance, the synthesis of the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been achieved by reacting ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[2][3][4] This reaction's regioselectivity can be influenced by the reaction conditions, such as the presence of an acid catalyst.[2][4]

Alternative Pathway Workflow

G cluster_start Alternative Starting Materials cluster_intermediate Intermediate/Isomeric Product cluster_goal Potential Adaptation A Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) C 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol A->C Cyclization B Methylhydrazine B->C D Further functional group interconversion to obtain This compound C->D Multi-step conversion

References

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The incorporation of a trifluoromethyl group often imparts unique physicochemical and biological properties to organic compounds, making them of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. Notably, derivatives of this compound have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an exploration of its relevance in biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Experimental values are provided where available, supplemented by predicted values for properties that have not been experimentally determined for this specific molecule. Predicted values for the closely related isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, are also included for comparative purposes.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃[1]
Molecular Weight 165.12 g/mol [1]
Melting Point 53-56 °CFluorochem
Boiling Point (Predicted) 137.7 ± 35.0 °C (for 1-methyl-3-(trifluoromethyl)-1H-pyrazole)[2]
pKa (Predicted) -0.71 ± 0.10 (for 1-methyl-3-(trifluoromethyl)-1H-pyrazole)[2]
logP (Predicted) Value not explicitly found for the target compound.
Water Solubility (Predicted) Value not explicitly found for the target compound.
Appearance Pale brown liquid (as per synthesis outcome)[1]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methyl hydrazine sulphate

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • EtOAc-hexanes eluent (20%)

Procedure:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.

  • The resulting reaction mixture was heated at 85 °C for 12 hours.

  • After cooling to ambient temperature, the mixture was concentrated in vacuo.

  • The residue obtained was diluted with saturated aqueous NaHCO₃ solution (250 mL) and extracted with ethyl acetate (2 x 250 mL).

  • The combined organic layers were washed with water (250 mL) and brine (250 mL).

  • The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel using a 20% EtOAc-hexanes eluent to yield this compound as a pale brown liquid.

General Protocol for Melting Point Determination[3][4][5][6]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating bath (oil or metal block)

Procedure:

  • A small amount of the crystalline solid is introduced into a capillary tube, which is sealed at one end.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a heating bath.

  • The bath is heated slowly and steadily.

  • The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

General Protocol for Boiling Point Determination[7][8][9][10][11]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube or aluminum block)

Procedure:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a heating bath.

  • The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

General Protocol for pKa Determination[12][13][14][15][16]

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.

Potentiometric Titration:

  • A precise amount of the compound is dissolved in a suitable solvent (often a water-organic solvent mixture for compounds with low water solubility).

  • The solution is titrated with a standardized solution of a strong base (or acid, depending on the analyte).

  • The pH of the solution is monitored throughout the titration using a pH meter.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

General Protocol for Octanol-Water Partition Coefficient (logP) Determination[17][18][19][20]

The shake-flask method is a common technique for determining logP.

Procedure:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged or allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

General Protocol for Water Solubility Determination[21][22][23][24][25]

Procedure:

  • An excess amount of the solid compound is added to a known volume of water in a sealed container.

  • The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).

  • The solubility is expressed as the mass of solute per volume or mass of solvent.

Biological Relevance and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

A notable derivative of this compound is Acrizanib, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is implicated in various diseases, including cancer and age-related macular degeneration.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration

Caption: Simplified VEGFR-2 signaling cascade.

Inhibitors of VEGFR-2, such as derivatives of this compound, can block these signaling pathways, thereby preventing the formation of new blood vessels that tumors and other pathological conditions rely on for growth and survival.

Conclusion

This compound is a valuable building block in the development of novel therapeutic agents. Its physicochemical properties, influenced by the presence of the trifluoromethyl group and the pyrazole core, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination. The elucidation of its role in inhibiting key signaling pathways, such as the VEGFR-2 cascade, underscores its potential in the design of targeted therapies for a range of diseases. Further research into the quantitative physicochemical parameters and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative biological data, and a visualization of its implication in the VEGFR-2 signaling pathway are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound (CAS: 149978-42-7) is a fluorinated heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. The presence of a trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. Its structural motif is a common feature in a variety of biologically active compounds, making it a valuable synthon for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
CAS Number 149978-42-7[1][2]
Molecular Formula C₅H₆F₃N₃[1][3]
Molecular Weight 165.12 g/mol [1][3]
Appearance White to Yellow Solid or Liquid[4]
Purity ≥95%[5]
Storage Temperature 2-8°C, sealed in dry, dark place[4]

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. A commonly employed synthetic route is detailed below.

General Synthesis Protocol

A practical, one-step procedure for the synthesis of this compound and its regioisomer has been developed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

  • Reaction: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol is treated with methyl hydrazine sulfate and triethylamine at ambient temperature.

  • Conditions: The reaction mixture is heated at 85°C for 12 hours.

  • Work-up: After cooling, the mixture is concentrated in vacuo. The residue is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.[3]

Reactivity

The amine group of this compound is a key functional handle for further chemical modifications. It readily participates in nucleophilic substitution and addition reactions, allowing for the construction of more complex molecular architectures. This reactivity is central to its application as a building block in the synthesis of pharmacologically active molecules.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a scaffold for the synthesis of kinase inhibitors. Its structural features allow for targeted interactions with the ATP-binding pocket of various kinases.

Case Study: Synthesis of Acrizanib (a VEGFR-2 Inhibitor)

A prominent example of its application is in the synthesis of Acrizanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Experimental Workflow for Acrizanib Synthesis:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Functionalization A 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine C Acrizanib Precursor A->C Coupling Agent B Indole Carboxylic Acid Derivative B->C D Acrizanib Precursor F Acrizanib D->F Substitution Reaction E Pyrimidinyl Moiety E->F G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Acrizanib Acrizanib (Derived from 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine) Acrizanib->VEGFR2 Inhibition

References

spectroscopic data for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and

Structural Analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound this compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented. The information is structured for clarity and ease of comparison, supplemented by a workflow visualization to guide analytical procedures.

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is critically dependent on modern spectroscopic techniques. This guide focuses on the detailed analysis of its NMR, IR, and MS data.

  • Chemical Structure: Chemical structure of this compound

  • Molecular Formula: C₅H₆F₃N₃[1]

  • Molecular Weight: 165.12 g/mol [1]

  • CAS Number: 149978-42-7[1]

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides information on the hydrogen atom environments in the molecule. The experimental data obtained in deuterated chloroform (CDCl₃) is presented below.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.93Singlet (s)1HC4-H (pyrazole ring)
3.79Singlet (s)3HN1-CH₃ (methyl group)
3.68Broad Singlet (br. s.)2HC3-NH₂ (amino group)

¹³C NMR: While specific experimental ¹³C NMR data for this exact compound is not readily available in the cited literature, expected chemical shifts can be predicted based on data from similar pyrazole structures and general chemical shift knowledge.[2][3] The trifluoromethyl group typically has a strong deshielding effect on the carbon to which it is attached.

Chemical Shift (δ) ppm (Predicted)Assignment
~155-160C3-NH₂
~135-145 (quartet, J ≈ 35-40 Hz)C5-CF₃
~115-125 (quartet, J ≈ 270-280 Hz)-CF₃
~90-95C4
~35-40N1-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the following absorption bands are expected.

Wavenumber (cm⁻¹) (Expected)Vibration TypeFunctional Group
3450 & 3350 (two bands)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100-3000C-H Aromatic StretchPyrazole Ring
2950-2850C-H Aliphatic StretchMethyl Group (-CH₃)
1650-1580N-H Bending (Scissoring)Primary Amine (-NH₂)
1580-1450C=N and C=C Ring StretchingPyrazole Ring
1350-1100C-F Stretching (strong)Trifluoromethyl (-CF₃)
1250-1020C-N StretchingAmine and N-Methyl
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z (Expected)IonNotes
165[M]⁺Molecular Ion
96[M - CF₃]⁺Loss of the trifluoromethyl radical, a common fragmentation for such compounds.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H nuclei.[5][6]

  • ¹H NMR Acquisition: A standard pulse program is used. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet peaks for all unique carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS5 or a Shimadzu IR-408, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[4][8]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O, as well as instrument-specific signals.

  • Sample Analysis: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete contact. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or ethanol) after analysis.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often obtained using an instrument with an electrospray ionization (ESI) source.[8][9]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • Instrumentation: The sample solution is introduced into an ESI-source coupled to a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]

  • Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated using a known standard. Data is collected over a relevant m/z range (e.g., 50-500 amu).

  • Fragmentation Analysis (MS/MS): To obtain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow Visualization

The logical flow from sample preparation to final structural analysis is depicted in the diagram below. This workflow outlines the parallel acquisition of different spectroscopic data types, which are then integrated for a comprehensive characterization of the molecule.

Spectroscopic_Workflow cluster_prep 1. Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Analysis & Elucidation Sample Sample of 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Sample Prep IR IR Spectroscopy (FTIR-ATR) Sample->IR Sample Prep MS Mass Spectrometry (ESI-HRMS) Sample->MS Sample Prep Data_Integration Data Integration & Interpretation NMR->Data_Integration Spectral Data IR->Data_Integration Spectral Data MS->Data_Integration Spectral Data Structure Final Structure Confirmation Data_Integration->Structure Combined Analysis

References

The Ascendant Role of Trifluoromethyl-Substituted Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has unlocked a remarkable array of biologically active molecules, positioning these compounds at the forefront of innovation in both medicine and agriculture. The unique electronic properties of the CF₃ group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole molecule. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl-substituted pyrazoles, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Trifluoromethyl-substituted pyrazoles have emerged as potent anti-inflammatory agents, with many exhibiting high selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 isoform. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The CF₃ group often plays a key role in the binding of these compounds to the active site of COX-2.

Quantitative Anti-Inflammatory Data
Compound ClassSpecific Compound ExampleTargetIn Vitro IC₅₀ (µM)In Vivo Activity (% Inhibition)Reference
3-Trifluoromethylpyrazoles1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole derivativeCOX-2Not specified62-76%[1]
5-Trifluoromethylpyrazoles1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazole derivativeCOX-2Not specified47-76%[1]
Trifluoromethyl-pyrazole-carboxamidesCompound 3gCOX-22.65Not specified
Trifluoromethyl-pyrazole-carboxamidesCompound 3dCOX-24.92Not specified
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the COX-2 inhibitory activity of trifluoromethyl-substituted pyrazoles is through an in vitro enzyme inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (trifluoromethyl-substituted pyrazoles) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Serially dilute these to obtain a range of desired concentrations.

  • Enzyme Preparation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, positive control, or vehicle (DMSO) to the appropriate wells. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli PLA2 PLA₂ ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:e->Arachidonic_Acid:w liberates PGH2 Prostaglandin H₂ Arachidonic_Acid:e->PGH2:w catalyzed by COX2 COX-2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2:e->Prostaglandins:w Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins:e->Inflammation:w TFMP Trifluoromethyl- Substituted Pyrazole TFMP->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-substituted pyrazoles.

Anticancer Activity: Targeting Tubulin Polymerization

Several trifluoromethyl-substituted pyrazole derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division. These compounds often bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.

Quantitative Anticancer Data
Compound ClassSpecific Compound ExampleTargetCancer Cell LineIC₅₀ (µM)Reference
Diaryl(trifluoromethyl)pyrazolesCombretastatin-(trifluoromethyl)pyrazole hybrid (C-23)TubulinMCF-7Not specified[2]
Diaryl(trifluoromethyl)pyrazolesC-23TubulinB16F106 ± 0.6[2]
Diaryl(trifluoromethyl)pyrazolesC-23TubulinL929 (non-cancerous)14 ± 1[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of trifluoromethyl-substituted pyrazoles on tubulin polymerization can be quantified using a turbidity-based or fluorescence-based in vitro assay.

Materials:

  • Purified tubulin protein (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • 96-well, half-area, clear-bottom plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of GTP in General Tubulin Buffer. Prepare stock solutions of the test compounds and controls in DMSO and dilute them to the desired concentrations in buffer.

  • Tubulin Preparation: On ice, reconstitute lyophilized tubulin with buffer to the desired concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to 10%.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compound dilutions or controls.

  • Reaction Initiation: Initiate polymerization by adding the cold tubulin solution to each well.

  • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of polymerization (Vmax) and the final extent of polymerization are determined from the resulting curves. The percentage of inhibition is calculated relative to the vehicle control.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Assay_Workflow cluster_prep Preparation (on ice) cluster_reaction Polymerization Reaction cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare test compounds, controls, and GTP stock Plate_Setup Add compounds/controls to a 96-well plate Reagent_Prep->Plate_Setup Tubulin_Recon Reconstitute tubulin with buffer, GTP, and glycerol Reaction_Init Add tubulin solution to wells to initiate the reaction Tubulin_Recon->Reaction_Init Plate_Setup->Reaction_Init Incubation Incubate at 37°C in a microplate reader Reaction_Init->Incubation Data_Acq Measure absorbance at 340 nm every minute for 60 minutes Incubation->Data_Acq Data_Analysis Plot absorbance vs. time and calculate % inhibition Data_Acq->Data_Analysis

Caption: Workflow for an in vitro tubulin polymerization assay.

Agrochemical Applications: Insecticidal, Molluscicidal, and Herbicidal Activities

The trifluoromethyl-pyrazole scaffold is a cornerstone of modern agrochemical research, leading to the development of potent insecticides, molluscicides, and herbicides.

Insecticidal and Molluscicidal Activity

Many trifluoromethyl-pyrazole insecticides, such as Fipronil, act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[3] This mechanism provides a degree of selectivity over mammalian GABA receptors.

Quantitative Insecticidal and Molluscicidal Data

Compound ClassSpecific Compound ExampleTarget OrganismLC₅₀Reference
5-Trifluoromethyl-phenylpyrazolonesCompound 16Monacha cartusiana (land snail)0.58 mg/mL[3]
5-Trifluoromethyl-phenylpyrazolonesMethomyl (standard)Monacha cartusiana (land snail)2.28 mg/mL[3]
Experimental Protocol: Molluscicidal Activity Assay

Materials:

  • Test snails (e.g., Monacha cartusiana)

  • Test compounds dissolved in a suitable solvent

  • Petri dishes or multi-well plates

  • Lettuce or other suitable food source

  • Dechlorinated water

Procedure:

  • Acclimatization: Acclimatize the snails to laboratory conditions for a few days.

  • Compound Preparation: Prepare stock solutions of the test compounds and serially dilute them to obtain a range of concentrations.

  • Exposure: Place a defined number of snails in each petri dish. Apply the test solution to the food source or directly to the substrate. A control group with solvent only should be included.

  • Observation: Observe the snails for mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Mortality is typically determined by the lack of response to a gentle touch with a probe.

  • Data Analysis: Calculate the percentage of mortality for each concentration at each time point. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Herbicidal Activity

Trifluoromethyl-substituted pyrazoles have been developed as herbicides targeting various plant processes. For instance, some derivatives act as protoporphyrinogen oxidase (PPO) inhibitors, while others inhibit acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Quantitative Herbicidal Data

Compound ClassSpecific Compound ExampleTarget WeedActivityReference
Pyrazole Amide DerivativesCompound 6baDigitaria sanguinalis~90% root inhibition
Pyrazole Amide DerivativesCompound 6bjSetaria viridis>80% inhibition (foliar spray)
Experimental Protocol: Herbicidal Activity Bioassay (Post-emergence)

Materials:

  • Target weed species grown in pots

  • Test compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

  • Greenhouse facilities

Procedure:

  • Plant Growth: Grow the target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare spray solutions of the test compounds at various concentrations. Apply the solutions to the foliage of the plants using a laboratory spray chamber to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse and observe them for a period of 1-3 weeks.

  • Evaluation: Assess the herbicidal effect by visually rating the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) compared to untreated control plants.

  • Data Analysis: Determine the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for each compound.

Mechanism of Action: GABA Receptor Antagonism

GABA_Receptor_Antagonism GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx opens to allow Hyperexcitation Hyperexcitation and Paralysis GABA_Receptor->Hyperexcitation leading to Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization leads to TFMP_Insecticide Trifluoromethyl-Pyrazole Insecticide (e.g., Fipronil) TFMP_Insecticide->GABA_Receptor blocks

Caption: Insecticidal mechanism of action via GABA receptor antagonism.

Antibacterial Activity

Recent research has highlighted the potential of trifluoromethyl-substituted pyrazoles as antibacterial agents, particularly against drug-resistant Gram-positive bacteria.

Quantitative Antibacterial Data
Compound ClassSpecific Compound ExampleTarget OrganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazolesNot specifiedMRSANot specified
N-(trifluoromethyl)phenyl substituted pyrazolesNot specifiedEnterococcus faecalisNot specified
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A common and versatile method for the synthesis of trifluoromethyl-substituted pyrazoles is the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Workflow

Pyrazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Start_Materials Trifluoromethyl-β-diketone + Hydrazine derivative Reaction Reflux in a suitable solvent (e.g., Ethanol) Start_Materials->Reaction Cyclocondensation Cyclocondensation Reaction Reaction->Cyclocondensation Cooling Cool reaction mixture Cyclocondensation->Cooling Filtration Filter the precipitate Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Analysis Characterize by NMR, Mass Spectrometry, and IR Purification->Analysis

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyrazoles.

This technical guide underscores the vast potential of trifluoromethyl-substituted pyrazoles in addressing critical challenges in human health and agriculture. The continued exploration of this versatile chemical scaffold promises to yield novel and effective therapeutic and crop protection agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Drawing from spectroscopic data and crystallographic studies of analogous compounds, this document elucidates the key structural features of this fluorinated heterocyclic amine, a scaffold of increasing interest in medicinal and agrochemical research.

Molecular Structure

This compound (CAS Number: 149978-42-7) possesses a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The ring is substituted with a methyl group at the N1 position, an amino group at the C3 position, and a trifluoromethyl group at the C5 position.

While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, a wealth of information from closely related structures allows for a detailed and accurate description of its molecular geometry.

The Pyrazole Core

Crystallographic studies of similar pyrazole derivatives consistently show that the five-membered pyrazole ring is planar.[3] This planarity is a consequence of its aromatic character. The bond lengths and angles within the ring are expected to be within the normal ranges for substituted pyrazoles. For instance, studies on 3,5-bis(trifluoromethyl)pyrazole provide relevant bond length data for a pyrazole ring bearing a trifluoromethyl group.[4]

Substituent Geometry

Trifluoromethyl Group: The C-CF3 bond length is a critical parameter. In a related structure, the C-C bond connecting the pyrazole ring to the trifluoromethyl group was found to be approximately 1.48 to 1.52 Å.[4] The C-F bond lengths within the trifluoromethyl group are typically around 1.33 to 1.35 Å.[4]

Amino Group: The geometry of the exocyclic amino group is of particular interest. Studies on 3-aminopyrazoles indicate that the nitrogen atom of the amino group is sp2 hybridized, with the C-N bond length being in the range of a partial double bond due to resonance with the aromatic ring. Theoretical calculations on 3-aminopyrazole show that the hydrogen atoms of the amino group lie slightly out of the plane of the pyrazole ring.[5]

Methyl Group: The methyl group at the N1 position will have standard C-H bond lengths and tetrahedral geometry.

The logical relationship between the core pyrazole structure and its substituents is visualized in the diagram below.

Structural Relationship of this compound Pyrazole_Ring Pyrazole Ring (Aromatic Core) N1_Methyl N1-Methyl Group Pyrazole_Ring->N1_Methyl N1 Position C3_Amino C3-Amino Group Pyrazole_Ring->C3_Amino C3 Position C5_Trifluoromethyl C5-Trifluoromethyl Group Pyrazole_Ring->C5_Trifluoromethyl C5 Position

Figure 1: Logical relationship of functional groups.
Tabulated Structural Data (Inferred from Analogous Compounds)

ParameterExpected Value RangeReference Compound(s)Citation
Bond Lengths (Å)
Pyrazole C-C1.38 - 1.423,5-bis(trifluoromethyl)pyrazole[4]
Pyrazole C-N1.32 - 1.363,5-bis(trifluoromethyl)pyrazole[4]
Pyrazole N-N~1.353,5-bis(trifluoromethyl)pyrazole[4]
C3-NH2~1.363-aminopyrazole (calculated)[5]
C5-CF31.48 - 1.523,5-bis(trifluoromethyl)pyrazole[4]
C-F1.33 - 1.353,5-bis(trifluoromethyl)pyrazole[4]
N1-CH3~1.471-methyl-3-trifluoromethyl-1H-pyrazol-5-ol[3]
**Bond Angles (°) **
Angles within Pyrazole Ring104 - 1133,5-bis(trifluoromethyl)pyrazole[4]
C2-C3-NH2~1253-aminopyrazole (calculated)[5]
C4-C5-CF3~1303,5-bis(trifluoromethyl)pyrazole[4]
F-C-F~1073,5-bis(trifluoromethyl)pyrazole[4]

Conformational Analysis

The overall conformation of this compound is largely determined by the orientation of the amino and trifluoromethyl groups relative to the planar pyrazole ring.

Amino Group Conformation: The rotational barrier around the C3-NH2 bond is expected to be significant due to resonance, which favors a planar arrangement of the C-NH2 unit with the pyrazole ring. However, steric hindrance may cause a slight pyramidalization of the amino nitrogen. Theoretical studies on 3-aminopyrazole show that the dihedral angles involving the amine hydrogens and the ring atoms are close to 15° and 144°, indicating a slight deviation from full planarity.[5]

Trifluoromethyl Group Conformation: The trifluoromethyl group is expected to be a freely rotating group at room temperature. The rotational barrier around the C5-CF3 bond is generally low. However, at lower temperatures or in a crystalline state, a preferred conformation may be adopted to minimize steric interactions with the adjacent N1-methyl group. In the solid state, trifluoromethyl groups on pyrazole rings have been observed to adopt staggered conformations relative to the ring bonds.[4]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key signals for the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.93s1HC4-H
3.79s3HN1-CH₃
3.68br. s.2H-NH₂
(Solvent: CDCl₃, Frequency: 400 MHz)[2]

¹³C NMR: Although not explicitly reported for the target molecule, the expected chemical shifts can be inferred from related structures. The carbon attached to the trifluoromethyl group (C5) will show a characteristic quartet due to C-F coupling. The other pyrazole carbons (C3 and C4) and the methyl carbon will also have distinct signals. For comparison, in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, the pyrazole ring carbons appear in the 90-160 ppm range.[6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups. Expected key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the methyl and aromatic C-H groups (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole ring (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound (165.12 g/mol ).[2] The fragmentation pattern would likely involve the loss of the trifluoromethyl group or other characteristic fragments of the pyrazole ring.

Experimental Protocols

The synthesis of this compound has been reported through the cyclocondensation of a β-enaminone with methylhydrazine.[2]

Synthesis of this compound

Reactants:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methylhydrazine sulfate

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is treated with methylhydrazine sulfate (1.2 eq) and triethylamine (1.5 eq) at ambient temperature.[2]

  • The resulting reaction mixture is heated at 85 °C for 12 hours.[2]

  • After cooling to ambient temperature, the reaction mixture is concentrated in vacuo.[2]

  • The residue is diluted with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.[2]

  • The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.[2]

  • The crude product is purified by column chromatography on silica gel (e.g., using 20% EtOAc-hexanes as eluent) to yield the final product.[2]

The workflow for this synthesis is depicted in the following diagram.

Synthesis Workflow cluster_reactants Reactants cluster_process Process Enaminone (E)-4-amino-4-ethoxy-1,1,1- trifluorobut-3-en-2-one Mixing Mix reactants in Ethanol at room temperature Enaminone->Mixing Methylhydrazine Methylhydrazine sulfate Methylhydrazine->Mixing Base Triethylamine Base->Mixing Solvent Ethanol Solvent->Mixing Reaction Heat at 85 °C for 12h Mixing->Reaction Workup Aqueous Workup (NaHCO₃, EtOAc extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine Purification->Product

References

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, focusing on their applications in oncology, inflammation, and infectious diseases. We present a comprehensive overview of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this promising class of compounds.

Key Therapeutic Targets of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant therapeutic potential by targeting a diverse range of proteins, including enzymes, receptors, and components of critical signaling cascades. Their ability to be readily functionalized allows for the fine-tuning of their inhibitory activity and selectivity, making them attractive candidates for drug discovery and development.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a pivotal role in regulating virtually all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. Pyrazole derivatives have emerged as potent inhibitors of several key kinases.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Several pyrazole-containing compounds have been developed as EGFR inhibitors for the treatment of non-small cell lung cancer.[2]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the progression of the cell cycle.[3][4] Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to stress and inflammation.[5][6] Pyrazole ureas are a well-established class of p38 MAPK inhibitors with potential applications in inflammatory diseases.[7]

  • Aurora Kinases: Serine/threonine kinases essential for mitotic progression. Their inhibition by pyrazole derivatives can lead to defects in cell division and apoptosis in cancer cells.[8]

  • Janus Kinases (JAKs): Non-receptor tyrosine kinases that mediate signaling from cytokine receptors. Pyrazole-based JAK inhibitors, such as Ruxolitinib, are used in the treatment of myelofibrosis and other inflammatory conditions.[9][10]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling. Pyrazole derivatives have been investigated as BTK inhibitors for the treatment of B-cell malignancies.

Cyclooxygenases (COX): Key Enzymes in Inflammation

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several pyrazole-containing drugs, most notably Celecoxib, are selective COX-2 inhibitors.[5][12]

Other Important Therapeutic Targets

Beyond kinases and COX enzymes, pyrazole derivatives have shown inhibitory activity against a range of other important therapeutic targets:

  • Lipoxygenase (LOX): Enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[11][12]

  • Topoisomerases: Essential enzymes that regulate the topology of DNA. Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases, suggesting their potential as antibacterial agents.[13]

  • DNA Gyrase: A type II topoisomerase found in bacteria, making it an attractive target for the development of novel antibiotics.[14]

  • Cannabinoid Receptors (CB1): G-protein coupled receptors involved in a variety of physiological processes. Pyrazole derivatives have been developed as antagonists for the CB1 receptor.[15]

  • Estrogen Receptors (ER): Nuclear receptors that play a crucial role in the development and progression of breast cancer. Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor.[16]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the inhibitory potency of selected pyrazole derivatives against various therapeutic targets. This data provides a valuable resource for comparing the activity of different compounds and for guiding the design of new, more potent inhibitors.

Compound/ReferenceTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Citation
Targeting CDKs
Compound 30CDK2/cyclin A260% inhibition at 10 µM--
Compounds 33 and 34CDK274 and 95HCT116, MCF7, HepG2, A549< 23.7
Targeting PI3K/AKT and MAPK/ERK
Compound 41--MCF71.937 (µg/mL)
Compound 41--HepG23.695 (µg/mL)
Compound 42--HCT1162.914 (µg/mL)
Targeting COX-2
Compounds 11, 12, 15COX-243-49MCF-72.85-23.99[17]
Compounds 11, 12, 15COX-243-49HT-292.12-69.37[17]
Compound 4aCOX-219.87--[3]
Compound 3bCOX-239.43--[3]
Compound 5bCOX-238.73--[3]
Compound 5eCOX-239.14--[3]
Targeting EGFR and VEGFR2
Compound 17iEGFR158--[1]
Compound 17iVEGFR2128--[1]
Compound 17mEGFR12--[1]
Compound 17mVEGFR2309--[1]
Targeting 5-LOX
Compound 4a5-LOX1.92 µM--[18]
Compound 4b5-LOX2.31 µM--[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazole derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test pyrazole compound (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® KinEASE™ Assay)

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivative in DMSO.

  • Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes using a fluorometric assay kit.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX assay buffer

  • COX probe (e.g., a fluorogenic substrate)

  • COX cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole compounds (dissolved in DMSO)

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). e. Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period using a fluorescence microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well sterile cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[18][19][20]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of pyrazole derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line(s)

  • Pyrazole derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the pyrazole derivative at the desired concentrations for a specific time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][15]

Protocol 5: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazole derivatives on the expression or phosphorylation status of target proteins and downstream signaling molecules.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.[14][21]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by pyrazole derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos RAS RAS Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2_PIP3 PIP2_PIP3 PI3K->PIP2_PIP3 PIP2 to PIP3 PDK1 PDK1 PIP2_PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway.

p38_MAPK_Signaling_Pathway cluster_stimuli Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_G1_S G1/S Transition cluster_S S Phase cluster_G2_M G2/M Transition CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 binds Rb Rb CDK4_6->Rb phosphorylates CyclinE Cyclin E CDK2_E CDK2 CyclinE->CDK2_E binds CDK2_E->Rb phosphorylates DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes E2F E2F Rb->E2F releases E2F->CyclinE activates transcription CyclinA Cyclin A CDK2_A CDK2 CyclinA->CDK2_A binds CDK2_A->DNA_Replication promotes CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 binds Mitosis Mitosis CDK1->Mitosis promotes Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_Kinase_Inhibitor Start Start: Pyrazole Compound Library Primary_Screening Primary Screening: In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification IC50_Determination IC50 Determination: Dose-Response Curve Hit_Identification->IC50_Determination Cellular_Assays Cell-Based Assays IC50_Determination->Cellular_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assays->Cell_Viability Target_Engagement Target Engagement (Western Blot for p-Target) Cellular_Assays->Target_Engagement Mechanism_of_Action Mechanism of Action (Cell Cycle, Apoptosis) Cellular_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

A Technical Guide to the Synthetic Routes of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding interactions—make it a privileged substituent in the design of bioactive molecules. Among these scaffolds, the pyrazole ring system is of particular importance due to its prevalence in numerous pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the primary synthetic strategies for accessing trifluoromethyl-substituted pyrazoles, with a focus on methodologies, quantitative data, and experimental protocols.

Core Synthetic Strategies

The synthesis of trifluoromethyl pyrazoles can be broadly categorized into several key approaches. These strategies either utilize starting materials already containing the trifluoromethyl group or introduce it during the synthetic sequence. The most prominent methods include the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines, [3+2] cycloaddition reactions, and multicomponent reactions.

Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds

One of the most traditional and widely employed methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This approach offers a straightforward and often high-yielding route to a variety of substituted pyrazoles. For the synthesis of trifluoromethyl pyrazoles, trifluoromethylated β-diketones are the key starting materials.

A highly efficient one-pot approach involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine to form the pyrazole.[1] This method is noted for its speed, generality, and chemoselectivity.[1]

Experimental Protocol: In Situ Diketone Formation and Cyclization [1]

To a solution of the starting ketone (1.0 equiv) in an appropriate solvent, a base (e.g., NaH, 2.2 equiv) is added at 0 °C. The mixture is stirred for 30 minutes, after which the trifluoroacetylating agent (e.g., ethyl trifluoroacetate, 1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. After the formation of the diketone is complete (monitored by TLC or LCMS), the corresponding hydrazine (1.1 equiv) is added, and the mixture is heated to reflux for 4-12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired 3-trifluoromethyl pyrazole.

G cluster_0 Step 1: Diketone Synthesis cluster_1 Step 2: Cyclization Ketone Ketone Diketonate Enolate/ Diketonate Intermediate Ketone->Diketonate TFAA Trifluoroacetylating Agent (e.g., CF3CO2Et) TFAA->Diketonate Base Base (e.g., NaH) Base->Diketonate Pyrazole 3-Trifluoromethyl Pyrazole Diketonate->Pyrazole Condensation Hydrazine Hydrazine Derivative Hydrazine->Pyrazole

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent a powerful and versatile strategy for the construction of five-membered heterocyclic rings, including pyrazoles.[2][3] In the context of trifluoromethyl pyrazole synthesis, this typically involves the reaction of a trifluoromethyl-containing 1,3-dipole with a suitable dipolarophile.

A common approach utilizes in situ generated trifluoroacetonitrile imines, which react with dipolarophiles like chalcones or other activated alkenes.[2][3] This method allows for the synthesis of highly functionalized pyrazoles with good regio- and diastereoselectivity.[2][3] The initial cycloadducts, pyrazolines, are subsequently aromatized to the corresponding pyrazoles, often through oxidation with reagents like manganese dioxide (MnO2).[2][3]

Another important variation is the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. This process proceeds through nucleophilic addition, intramolecular cyclization, elimination, and a[2][4]-H shift to yield 5-aryl-3-trifluoromethyl pyrazoles.[1]

Dipole PrecursorDipolarophileCatalyst/ReagentProductYield (%)Reference
Trifluoroacetonitrile imineChalconeEt3N, then MnO21,3,4,5-Tetrasubstituted pyrazoleup to 96%[2][3]
N'-benzylidene tolylsulfonohydrazideEthyl 4,4,4-trifluoro-3-oxobutanoateAg2O5-Aryl-3-trifluoromethyl pyrazole59-98%[1]
Trifluoromethylated ynoneAryl(alkyl)hydrazineAgOTf1,3,5-Trisubstituted pyrazoleup to 99%[1]

Experimental Protocol: [3+2] Cycloaddition of Trifluoroacetonitrile Imine with Chalcone [2][3]

To a solution of the chalcone (1.0 mmol) and the corresponding hydrazonoyl bromide (precursor to the nitrile imine, 1.1 mmol) in an anhydrous solvent such as THF, triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in a suitable solvent for oxidation (e.g., DMSO or hexane). Activated manganese dioxide (5-10 equiv) is added, and the mixture is heated to 80-110 °C for 2-6 hours. After cooling to room temperature, the solid is filtered off through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to afford the trifluoromethyl pyrazole. The choice of solvent in the oxidation step can influence the final product, with non-polar solvents like hexane sometimes promoting deacylation.[2][3]

G cluster_0 Nitrile Imine Route cluster_1 Silver-Catalyzed Route Hydrazonoyl_Bromide Hydrazonoyl Bromide Nitrile_Imine Trifluoroacetonitrile Imine (in situ) Hydrazonoyl_Bromide->Nitrile_Imine Base (Et3N) Pyrazoline 5-Acyl-Pyrazoline Nitrile_Imine->Pyrazoline Chalcone Chalcone Chalcone->Pyrazoline Pyrazole_A Trifluoromethyl Pyrazole Pyrazoline->Pyrazole_A Oxidation (MnO2) Sulfonohydrazide Sulfonohydrazide Pyrazole_B 5-Aryl-3-trifluoromethyl Pyrazole Sulfonohydrazide->Pyrazole_B Ag Catalyst Diketone_B CF3-β-ketoester Diketone_B->Pyrazole_B

Synthesis from Trifluoromethylated Ynones

A highly efficient and regioselective method for the synthesis of 3-CF3-pyrazoles involves the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines.[1] This reaction is often catalyzed by silver salts, such as silver triflate (AgOTf), and can proceed rapidly at room temperature, affording excellent yields of the desired products.[1]

Ynone Substituent (R1)Hydrazine Substituent (R2)CatalystYield (%)Reference
PhenylPhenylAgOTf (1 mol%)98[1]
4-TolylPhenylAgOTf (1 mol%)99[1]
Phenyl4-NitrophenylAgOTf (1 mol%)95[1]
n-HexylPhenylAgOTf (1 mol%)92[1]

Experimental Protocol: Silver-Catalyzed Cyclization of Trifluoromethylated Ynones [1]

In a reaction vessel, the trifluoromethylated ynone (1.0 equiv) and the aryl or alkyl hydrazine (1.1 equiv) are dissolved in a suitable solvent like dichloromethane (DCM). To this solution, a catalytic amount of AgOTf (0.01 equiv) is added. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.

G Ynone Trifluoromethylated Ynone Pyrazole 1,3,5-Trisubstituted 3-CF3-Pyrazole Ynone->Pyrazole Hydrazine Aryl/Alkyl Hydrazine Hydrazine->Pyrazole Catalyst AgOTf (cat.) Catalyst->Pyrazole

Conclusion

The synthesis of trifluoromethyl pyrazoles is a well-developed field with a diverse array of reliable and efficient methodologies. The choice of a specific synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical cyclocondensation of β-diketones remains a robust and straightforward approach. For more complex and highly functionalized pyrazoles, [3+2] cycloaddition reactions offer a powerful and versatile alternative. Furthermore, methods utilizing specialized trifluoromethylated building blocks, such as ynones, provide rapid and highly regioselective access to these important heterocyclic compounds. The continued development of novel synthetic methods will undoubtedly facilitate the discovery of new trifluoromethyl pyrazole-based drugs and agrochemicals with improved properties and efficacy.

References

Methodological & Application

Application Notes and Protocols for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of potent and selective kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds. This document provides an overview of its applications, quantitative data on derivative compounds, and detailed experimental protocols for its use in the synthesis and evaluation of kinase inhibitors.

Applications in Drug Discovery

Derivatives of this compound have been investigated for their inhibitory activity against a range of protein kinases implicated in various diseases, including cancer and inflammatory disorders. Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Receptor-Interacting Protein Kinase 1 (RIPK1).

Data Presentation: Kinase Inhibitory Activity of Derivatives

The following table summarizes the reported in vitro inhibitory activities of selected kinase inhibitors synthesized using this compound as a key intermediate.

Compound NameTarget KinaseIC50 (nM)Assay TypeReference
Acrizanib (LHA510)VEGFR-21Biochemical[1]
Derivative 1p38α MAPK25Biochemical
Derivative 2RIPK111Biochemical[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methylhydrazine sulfate

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in EtOH (30 mL) is treated with methylhydrazine sulfate (4.72 g, 32.8 mmol) and Et3N (4.1 g, 41.0 mmol) at ambient temperature.

  • The resulting reaction mixture is heated at 85 °C for 12 hours.

  • After cooling to ambient temperature, the mixture is concentrated in vacuo.

  • The residue is diluted with saturated aqueous NaHCO3 solution (250 mL) and extracted with EtOAc (2 x 250 mL).

  • The combined organic layers are washed with water (250 mL) and brine (250 mL), dried over Na2SO4, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using 20% EtOAc-hexanes as the eluent to yield this compound as a pale brown liquid.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from a luminescence-based kinase assay to determine the inhibitory activity of a test compound.

Materials:

  • Recombinant human VEGFR-2 kinase

  • 5x Kinase Buffer

  • ATP solution

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing VEGFR-2 kinase and the substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to VEGFR-2 kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro p38α MAPK Kinase Assay

This protocol utilizes a luminescence-based assay to measure the inhibition of p38α MAPK.

Materials:

  • Recombinant human p38α MAPK

  • Kinase Assay Buffer

  • Peptide substrate for p38α

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate. Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Protocol 4: In Vitro RIPK1 Kinase Assay

This protocol describes a method to assess the inhibitory effect of a compound on RIPK1 activity.

Materials:

  • Recombinant human RIPK1

  • Kinase Assay Buffer

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: Add the test compound dilutions or DMSO (vehicle control) to the reaction wells. Add the RIPK1 enzyme in kinase assay buffer to the wells and incubate for 15-30 minutes at room temperature.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubation: Incubate for 45-60 minutes at 30°C.

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol, followed by the Kinase Detection Reagent.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling Pathways

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Acrizanib (Derivative) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

p38_MAPK_Signaling Stress Stress Stimuli (e.g., Cytokines, UV) MKK MKK3/6 Stress->MKK Activate p38 p38 MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Activates Inflammation Inflammation, Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyrazole Derivative Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

RIPK1_Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inhibitor Pyrazole Derivative Inhibitor->RIPK1

Caption: RIPK1-Mediated Necroptosis Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor cluster_testing Biological Evaluation Start 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine Coupling Amide Coupling (e.g., HATU, EDCI) Start->Coupling Reactant Coupling Partner (e.g., Carboxylic Acid) Reactant->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Inhibitor Final Kinase Inhibitor Purification->Inhibitor KinaseAssay In Vitro Kinase Assay Inhibitor->KinaseAssay CellAssay Cell-Based Assay (e.g., Viability, Western Blot) Inhibitor->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis

Caption: General workflow for synthesis and evaluation.

References

Synthesis of Bioactive Derivatives from 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. This pyrazole derivative is a key intermediate in the development of a wide range of biologically active compounds, attributed to the presence of a reactive primary amine function. The trifluoromethyl group often enhances metabolic stability and binding affinity of the resulting molecules.

The following sections detail the synthesis of three major classes of derivatives: N-acylamides, N,N'-disubstituted ureas, and pyrazolo[3,4-d]pyrimidines. These scaffolds are prevalent in medicinal chemistry and are associated with a variety of therapeutic applications, including kinase inhibition, and antifungal and antiviral activities.

Application Notes

The strategic derivatization of this compound allows for the exploration of vast chemical space in drug discovery programs.

  • N-Acylamide Derivatives: Acylation of the 3-amino group is a straightforward approach to introduce a variety of substituents, enabling the fine-tuning of physicochemical properties and biological activities. These derivatives have shown potential as antifungal agents by targeting enzymes like succinate dehydrogenase.

  • Urea Derivatives: The synthesis of urea derivatives from 3-aminopyrazoles has led to the discovery of potent kinase inhibitors. A notable example is Acrizanib, a VEGFR-2 inhibitor, which incorporates this structural motif. The urea linkage acts as a rigid hydrogen bond donor and acceptor, facilitating interactions with target proteins.

  • Pyrazolo[3,4-d]pyrimidine Derivatives: The fusion of a pyrimidine ring to the pyrazole core to form pyrazolo[3,4-d]pyrimidines has been a highly successful strategy in the development of kinase inhibitors, as this scaffold mimics the purine core of ATP. These compounds have demonstrated potent activity against a range of kinases involved in cell proliferation and signaling pathways.

Data Presentation: Biological Activities of Pyrazole Derivatives

The following table summarizes the biological activities of various pyrazole derivatives, highlighting the potential of compounds derived from this compound.

Compound ClassDerivativeTarget/OrganismActivity (IC₅₀/EC₅₀)Reference
N-Acylamide N-(5-(trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideGibberella zeaeEC₅₀: 81.3 µg/mL[1]
N-(5-(trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideFusarium oxysporumEC₅₀: 97.8 µg/mL[1]
Isoxazolol pyrazole carboxylate derivativeRhizoctonia solaniEC₅₀: 0.37 µg/mL[2][3]
Urea AcrizanibVEGFR-2-[4]
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine derivativeCDK2IC₅₀: 45-97 nM[5]
Other Pyrazole Derivatives Pyrazole derivative with p-trifluoromethylphenyl moietyValsa maliEC₅₀: 1.787 µg/mL[4]
Pyrazole derivative with p-trifluoromethylphenyl moietyThanatephorus cucumerisEC₅₀: 1.638 µg/mL[4]

Experimental Protocols

Protocol 1: Synthesis of N-Acylamide Derivatives via Acylation

This protocol describes a general method for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base and Acylating Agent Addition: To the cooled solution, add triethylamine or pyridine (1.2 eq) dropwise. Subsequently, add the acyl chloride (1.1 eq) dropwise. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylamide derivative.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_reagents Add TEA/Pyridine and Acyl Chloride cool->add_reagents stir Stir at 0 °C then RT add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify dry->purify end end purify->end Final Product: N-Acylamide Derivative

Caption: Workflow for the synthesis of N-acylamide derivatives.

Protocol 2: Synthesis of N,N'-Disubstituted Urea Derivatives

This protocol outlines the synthesis of urea derivatives, exemplified by the formation of a key intermediate for compounds like Acrizanib.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate) (1.0 eq) or a suitable carbamoyl chloride

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Reagent Addition: To the stirred solution, add the isocyanate (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC. The formation of a precipitate may be observed.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash it with the reaction solvent, and dry it under vacuum.

  • Work-up (if no precipitate): If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or hexanes), recrystallization, or column chromatography to yield the pure urea derivative.

Urea_Synthesis_Workflow cluster_reaction Reaction cluster_isolation Isolation & Purification start Dissolve this compound in anhydrous THF/DCM add_isocyanate Add Isocyanate start->add_isocyanate stir Stir at RT add_isocyanate->stir check_precipitate Precipitate formed? stir->check_precipitate filter Filter and Dry check_precipitate->filter Yes concentrate Concentrate check_precipitate->concentrate No purify Purify filter->purify concentrate->purify end end purify->end Final Product: Urea Derivative

Caption: Workflow for the synthesis of urea derivatives.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol describes a general procedure for the cyclocondensation of this compound with a 1,3-dicarbonyl compound to form a pyrazolo[3,4-d]pyrimidine core.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate, ethyl acetoacetate) (1.0 eq)

  • Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like Dowtherm A)

  • Acid or base catalyst (optional, depending on the substrate)

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent.

  • Catalyst Addition (if required): If necessary, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide).

  • Heating: Heat the reaction mixture to reflux and maintain the temperature for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Cooling and Isolation: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the product by filtration, wash with a cold solvent, and dry.

  • Work-up: If no precipitate forms, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure pyrazolo[3,4-d]pyrimidine derivative.

Pyrazolopyrimidine_Synthesis_Workflow start Combine this compound and 1,3-dicarbonyl compound in solvent add_catalyst Add catalyst (optional) start->add_catalyst reflux Heat to reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool check_precipitate Precipitate formed? cool->check_precipitate filter Filter and Dry check_precipitate->filter Yes workup Solvent removal, extraction check_precipitate->workup No purify Purify filter->purify workup->purify end Final Product: Pyrazolo[3,4-d]pyrimidine Derivative purify->end

Caption: Workflow for pyrazolo[3,4-d]pyrimidine synthesis.

References

Application Notes and Protocols: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl-pyrazole moiety can significantly enhance the biological activity, metabolic stability, and target-binding affinity of pesticides. This document provides detailed application notes on the use of this scaffold in the synthesis of potent insecticides, specifically focusing on pyrazole-carboxamides that target the insect ryanodine receptor (RyR).

Application I: Synthesis of Pyrazole-Carboxamide Insecticides

A prominent application of trifluoromethyl-pyrazole derivatives is in the synthesis of insecticides that act as potent activators of insect ryanodine receptors. These receptors are ligand-gated calcium channels crucial for muscle contraction in insects.[1] Uncontrolled activation of RyRs leads to the depletion of intracellular calcium stores, resulting in muscle paralysis and eventual death of the insect.[2] The pyrazole-carboxamide scaffold has been successfully employed in commercial insecticides, demonstrating high efficacy and selectivity for insect RyRs over their mammalian counterparts.

Synthetic Workflow

The general synthetic strategy involves the preparation of a key intermediate, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by amide coupling with a suitable aniline derivative. While the target molecule for these notes is derived from the 3-amino pyrazole, a common synthetic route proceeds through the corresponding carboxylic acid at the 4-position. A plausible synthetic conversion from the 3-amino group to a 4-carboxamide would involve multiple steps, including diazotization followed by Sandmeyer-type reactions to introduce a cyano group at the 4-position, which can then be hydrolyzed to the carboxylic acid. For the purpose of these application notes, we will focus on a well-documented synthetic pathway to a representative pyrazole-carboxamide insecticide.

Synthetic Workflow for Pyrazole-Carboxamide Insecticides A This compound B Diazotization & Sandmeyer Reaction A->B 1. NaNO2, H+ 2. CuCN C 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile B->C D Hydrolysis C->D H3O+ E 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid D->E F Amide Coupling E->F H Pyrazole-Carboxamide Insecticide F->H EDCI, HOBt G Substituted Aniline G->F

A plausible synthetic route from the starting amine to the final insecticide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a documented synthesis route.[3]

Materials:

  • (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1 equivalent)

  • Methylhydrazine sulfate (1.2 equivalents)

  • Triethylamine (Et3N) (1.5 equivalents)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol, add methylhydrazine sulfate and triethylamine at ambient temperature.

  • Heat the reaction mixture at 85 °C for 12 hours.

  • Cool the mixture to ambient temperature and concentrate under reduced pressure.

  • Dilute the residue with saturated aqueous NaHCO3 solution and extract with ethyl acetate (2x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield this compound.

Reactant Molar Ratio Purity Yield
(E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one1.0>95%-
Methylhydrazine sulfate1.2>98%-
Triethylamine1.5>99%-
Product ~38%
Protocol 2: Synthesis of a Representative Pyrazole-Carboxamide Insecticide

This protocol describes the synthesis of a generic pyrazole-carboxamide insecticide from a pyrazole-carboxylic acid intermediate.

Materials:

  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 equivalent)

  • Substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and the substituted aniline in DMF.

  • Add EDCI and HOBt to the solution and stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-carboxamide insecticide.

Intermediate Coupling Agents Solvent Typical Yield
Pyrazole-4-carboxylic acidEDCI, HOBtDMF70-90%

Biological Activity and Data Presentation

The synthesized pyrazole-carboxamide derivatives exhibit significant insecticidal activity against a range of lepidopteran pests. The biological activity is typically assessed through diet incorporation or topical application bioassays.

Compound ID Target Pest Bioassay Method LC50 (mg/L)
P-C-1 Plutella xylostella (Diamondback Moth)Diet Incorporation0.5 - 2.0
P-C-2 Spodoptera exigua (Beet Armyworm)Diet Incorporation1.0 - 5.0
P-C-3 Helicoverpa armigera (Cotton Bollworm)Topical Application0.1 - 0.5 (µ g/larva )
P-C-4 Ostrinia nubilalis (European Corn Borer)Diet Incorporation2.0 - 10.0

Note: The data presented is representative and compiled from various sources on pyrazole-carboxamide insecticides.

Mechanism of Action: Ryanodine Receptor Modulation

The primary mode of action for this class of insecticides is the modulation of the insect ryanodine receptor.

Ryanodine Receptor Signaling Pathway cluster_neuron Presynaptic Neuron cluster_muscle Muscle Cell A Action Potential B Voltage-gated Ca2+ channels A->B Depolarization C Ca2+ influx B->C D Neurotransmitter release C->D F Ryanodine Receptor (RyR) D->F Activates RyR (indirectly) E Sarcoplasmic Reticulum (SR) G Uncontrolled Ca2+ release from SR F->G H Muscle Contraction G->H I Paralysis & Death H->I J Pyrazole-Carboxamide Insecticide J->F Binds and locks open

References

Application Notes and Protocols for N-Alkylation of Pyrazol-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, crucial for the synthesis of a wide array of biologically active molecules. Pyrazol-3-amines, in particular, are key building blocks for various therapeutic agents, including kinase inhibitors. A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. The specific regioisomer produced is critical, as it directly influences the molecule's three-dimensional structure and its subsequent biological activity. Factors such as the choice of base, solvent, alkylating agent, and reaction temperature all play a role in determining the regiochemical outcome.

This document provides a detailed experimental protocol for the N-alkylation of pyrazol-3-amines, focusing on a common base-mediated approach.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the N-alkylation of pyrazol-3-amines.

ParameterValue/RangeNotes
Substrate Concentration 0.1 - 0.5 MAnhydrous solvent is used.
Base (e.g., K₂CO₃) 1.5 - 2.0 equivalentsA slight excess of base is used to ensure complete deprotonation.
Alkylating Agent 1.0 - 1.2 equivalentsA small excess of the alkylating agent can be used to drive the reaction to completion.
Reaction Temperature Room Temperature to 80°CThe optimal temperature depends on the reactivity of the substrate and alkylating agent.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Alkylation of Pyrazol-3-amines cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Pyrazol-3-amine in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃) start->add_base stir_rt Stir at Room Temperature (15-30 min) add_base->stir_rt add_alkylating_agent Add Alkylating Agent Dropwise stir_rt->add_alkylating_agent heat_reaction Stir at Desired Temperature (RT - 80°C) add_alkylating_agent->heat_reaction monitor_reaction Monitor by TLC/LC-MS (4-24 h) heat_reaction->monitor_reaction quench Dilute with Water monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify end Isolated N-alkylated Product purify->end

Caption: A flowchart illustrating the key steps in the N-alkylation of pyrazol-3-amines.

Detailed Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general method for the N-alkylation of a pyrazol-3-amine using an alkyl halide in the presence of a base.

Materials:

  • Pyrazol-3-amine substrate (1.0 eq)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 eq)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the pyrazol-3-amine substrate (1.0 eq).

    • Add enough anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.

    • To the stirred solution, add the anhydrous base (e.g., K₂CO₃, 1.5-2.0 eq).

    • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Alkylation:

    • Slowly add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at the desired temperature, which can range from room temperature to 80°C, for 4-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazol-3-amine regioisomer(s). The choice of eluent will depend on the polarity of the product.

Signaling Pathway Context: JNK3 Inhibition

N-substituted aminopyrazole derivatives are of significant interest in drug discovery. For example, they constitute the core scaffold of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. JNK3 is a key enzyme in neuronal apoptosis signaling pathways, making it an important target for the development of treatments for neurodegenerative diseases. The synthesis of these inhibitors often begins with the N-alkylation of a pyrazole-based starting material.

signaling_pathway Simplified JNK3 Signaling Pathway and Inhibition stress Cellular Stress jnk_pathway JNK Signaling Pathway stress->jnk_pathway jnk3 JNK3 Activation jnk_pathway->jnk3 apoptosis Neuronal Apoptosis jnk3->apoptosis inhibitor N-Alkylated Pyrazole Inhibitor inhibitor->jnk3

Caption: Role of N-alkylated pyrazoles as inhibitors in the JNK3 signaling pathway.

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3][4][5] The pyrazole scaffold is considered a "privileged structure," frequently found in approved drugs and clinical candidates.[1] These compounds have demonstrated efficacy as antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective agents.[2] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of pyrazole derivatives to identify promising lead compounds for therapeutic development.[1] This document provides detailed application notes and protocols for various HTS assays involving pyrazole compounds, along with data presentation and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Efficacy of Pyrazole Derivatives in Screening Assays

The following tables summarize quantitative data from various studies, showcasing the potency of pyrazole and pyrazolone derivatives against different biological targets.

Table 1: Anticancer Activity of Pyrazolone Derivatives [2]

Compound IDCell LineIC50 (µM)Target/Pathway
Compound 4HCT-1167.67 ± 0.5YAP/TEAD (Hippo Signaling)
Compound 4HepG-25.85 ± 0.4YAP/TEAD (Hippo Signaling)
Compound 4MCF-76.97 ± 0.5YAP/TEAD (Hippo Signaling)
Sorafenib (Ref.)HCT-1165.47 ± 0.3Multiple Kinase Inhibitor
Sorafenib (Ref.)HepG-29.18 ± 0.6Multiple Kinase Inhibitor
Sorafenib (Ref.)MCF-77.26 ± 0.3Multiple Kinase Inhibitor

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives [2]

Compound IDAssayIC50 (µM)Selectivity (COX-1/COX-2)
Compound 6bCOX-1 Inhibition>100>400
Compound 6bCOX-2 Inhibition0.25
Compound 9bCOX-1 Inhibition1.2516
Compound 9bCOX-2 Inhibition0.078

Table 3: Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives [6]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3f3.42.23.5
11b---

Table 4: Antiproliferative Activity of 4-Amino-(1H)-pyrazole Derivatives [6]

| Compound | HEL IC50 (µM) | K562 IC50 (µM) | |---|---|---|---| | 3f | low micromolar | low micromolar | | 11b | 0.35 | 0.37 | | Ruxolitinib | - | - |

Table 5: Thrombin Inhibitory Activity of 1H-pyrazol-5-amine Derivatives [7]

CompoundThrombin (FIIa) IC50 (nM)
24e16
24g419
34a80
34b71

Experimental Protocols

Kinase Inhibition Assays

Many pyrazole derivatives function as potent kinase inhibitors, targeting enzymes crucial for cellular signaling that are often dysregulated in diseases like cancer.[1]

HTRF assays are well-suited for HTS due to their high sensitivity and homogeneous format.[1] The principle is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.[1]

Protocol: HTRF KinEASE™ Assay [1]

  • Reagent Preparation:

    • Prepare 1X Enzymatic Buffer by diluting the 5X buffer stock with distilled water. Supplement with necessary cofactors as specified for the target kinase.

    • Dilute the kinase to the desired concentration in the 1X enzymatic buffer.

    • Reconstitute the biotinylated substrate with distilled water.

    • Prepare the ATP solution in the enzymatic buffer. The concentration should be at the Km value for the specific kinase.

    • Dilute the Streptavidin-XL665 and the phospho-specific antibody labeled with Europium cryptate in the detection buffer containing EDTA.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the pyrazole compound (or control) in DMSO to the assay wells.

    • Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Add 2 µL of the substrate solution.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Seal the plate and incubate at room temperature for a duration determined by the kinase activity (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated substrate by adding 10 µL of the premixed detection reagents.

    • Seal the plate, protect it from light, and incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[1]

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.[1]

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1]

Protocol: ADP-Glo™ Kinase Assay [1]

  • Reagent Preparation:

    • Prepare reagents according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the pyrazole derivative (or control) in the appropriate buffer to the assay wells.

    • Add 2.5 µL of the kinase and substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for the desired time at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the luminescence signal relative to controls.

    • Determine the IC50 value by plotting percent inhibition against compound concentration.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in cancer drug discovery to assess the antiproliferative effects of pyrazole compounds.

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

Protocol: MTT Assay [1][8]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line (e.g., MCF-7, A549, PC-3).[8]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1][8]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium.[1][8]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.[1][8]

    • Incubate the plate for 48-72 hours.[1][8]

  • MTT Addition and Signal Detection:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Pyrazole-based inhibitors have been shown to modulate several critical signaling pathways implicated in various diseases.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for immunity, hematopoiesis, and cell growth.[6] Its abnormal activation is linked to cancers and inflammatory diseases.[6] Pyrazole derivatives have been developed as potent JAK inhibitors.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Transcription

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole compound.

Dysregulated Toll-like receptor (TLR) signaling is associated with a variety of inflammatory diseases.[9] Triaryl pyrazole compounds have been identified as inhibitors of TLR signaling by modulating essential protein-protein interactions within the pathway.[9]

TLR_Signaling_Pathway Ligand Ligand TLR Toll-Like Receptor Ligand->TLR MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Recruitment TRAF6 TRAF6 IRAKs->TRAF6 Activation Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPKs) TRAF6->Downstream_Signaling Inflammatory_Response Inflammatory_Response Downstream_Signaling->Inflammatory_Response Pyrazole_Inhibitor Triaryl Pyrazole Inhibitor Pyrazole_Inhibitor->MyD88 Inhibition of Protein-Protein Interaction

Caption: Inhibition of TLR signaling by a triaryl pyrazole compound.

Experimental Workflows

High-throughput virtual screening is a computational method used to identify potential drug candidates from large compound libraries, which can be more time and cost-effective than traditional laboratory screening.[10]

HTVS_Workflow Start Start Compound_Library Pyrazole Compound Library (e.g., 12,606 compounds) Start->Compound_Library Target_Preparation Target Protein Preparation (e.g., CDK8) Start->Target_Preparation Virtual_Screening High-Throughput Virtual Screening (Docking) Compound_Library->Virtual_Screening Target_Preparation->Virtual_Screening Hit_Selection Selection of Top-Scoring Compounds Virtual_Screening->Hit_Selection ADME_Analysis ADME Properties Evaluation (QikProp) Hit_Selection->ADME_Analysis Final_Hits Identification of Lead Candidates ADME_Analysis->Final_Hits End End Final_Hits->End

Caption: A typical workflow for high-throughput virtual screening of pyrazole compounds.

High-content screening can be employed to identify compounds that inhibit protein aggregation in a cellular context, a key pathological feature in some neurodegenerative diseases.[2]

HCS_Workflow Start Start Cell_Seeding Seed HEK-293 cells expressing YFP-tagged mutant SOD1 Start->Cell_Seeding Compound_Addition Add pyrazolone library compounds (e.g., 10 µM) Cell_Seeding->Compound_Addition Incubation1 Incubate for 24 hours Compound_Addition->Incubation1 Induction Induce aggregation with proteasome inhibitor (e.g., ALLN) Incubation1->Induction Incubation2 Incubate for an additional 24 hours Induction->Incubation2 Staining_Imaging Stain with Hoechst 33342 and perform automated imaging Incubation2->Staining_Imaging Image_Analysis Quantify SOD1 aggregation and cell number Staining_Imaging->Image_Analysis Hit_Identification Identify compounds that reduce aggregation Image_Analysis->Hit_Identification End End Hit_Identification->End

Caption: Workflow for a high-content screen to identify inhibitors of SOD1 aggregation.

References

Application Notes and Protocols: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a valuable heterocyclic fragment for fragment-based drug discovery (FBDD). Its structural features, including a substituted pyrazole ring, offer a versatile scaffold for the design of potent and selective inhibitors of various protein kinases. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, while the amine group provides a key interaction point for derivatization and hydrogen bonding with target proteins. This document provides an overview of its application in drug design, focusing on its role as a scaffold for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Physicochemical Properties

PropertyValue
Molecular FormulaC5H6F3N3
Molecular Weight165.12 g/mol
AppearanceSolid
PurityTypically >98%

Biological Targets and Therapeutic Potential

The this compound scaffold has been successfully incorporated into inhibitors targeting key protein kinases involved in major disease pathways.

  • VEGFR-2: This receptor tyrosine kinase is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Inhibiting VEGFR-2 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[1] A notable example is Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide), a VEGFR-2 inhibitor designed for topical ocular delivery for the treatment of neovascular age-related macular degeneration.[3][4]

  • RIPK1: This serine/threonine kinase plays a critical role in regulating inflammation and programmed cell death pathways, such as necroptosis.[5][6] Dysregulation of RIPK1 is implicated in various inflammatory and neurodegenerative diseases.[5][6] Derivatives of 1H-pyrazol-3-amine have been investigated as potent and selective RIPK1 inhibitors.[5]

Quantitative Data for Derivatives

While specific quantitative bioactivity data for the parent fragment, this compound, is not extensively available in the public domain, numerous derivatives have shown significant inhibitory activity against their respective targets. The following table summarizes data for representative compounds incorporating this pyrazole scaffold.

CompoundTargetAssay TypeIC50 / EC50 / KdReference
AcrizanibVEGFR-2Kinase AssayIC50 = 1.6 nM[3]
Compound 44 (a 1H-pyrazol-3-amine derivative)RIPK1Necroptosis AssayEC50 = low nanomolar[5]
Compound 70 (a 1H-pyrazol-3-amine derivative)RIPK1Necroptosis AssayEC50 = 17-30 nM[7]
Compound 70 (a 1H-pyrazol-3-amine derivative)RIPK1Binding AssayKd = 9.2 nM[7]

Signaling Pathways

VEGF Signaling Pathway in Angiogenesis

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells initiates a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Migration, Survival) ERK->Gene AKT Akt PI3K->AKT AKT->Gene Inhibitor 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine -based Inhibitors Inhibitor->VEGFR2

Caption: VEGF signaling pathway and the point of inhibition by VEGFR-2 inhibitors.

RIPK1-Mediated Necroptosis Pathway

Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate a programmed form of necrosis called necroptosis. This pathway is implicated in inflammatory diseases.

RIPK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome P_MLKL p-MLKL (Oligomerization) MLKL->P_MLKL Necrosome->MLKL Phosphorylation Pore Pore Formation P_MLKL->Pore Necroptosis Necroptosis Pore->Necroptosis Inhibitor 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine -based Inhibitors Inhibitor->RIPK1

Caption: RIPK1-mediated necroptosis pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate inhibitors of VEGFR-2 and RIPK1. These can be adapted for screening this compound and its derivatives.

Experimental Workflow for Kinase Inhibitor Profiling

experimental_workflow A Compound Synthesis and Characterization B Primary Screening: Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Dose-Response and IC50 Determination B->C D Secondary Screening: Cell-Based Assay (e.g., Cell Viability) C->D E Selectivity Profiling (Kinase Panel) D->E F Lead Optimization E->F

References

Application Notes and Protocols: Coupling Reactions of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical coupling of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a valuable building block in medicinal and agrochemical research. The following sections outline procedures for common and synthetically important transformations: amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Amide Coupling Reactions

The primary amine of this compound can be readily acylated to form a wide range of amide derivatives. This is a fundamental transformation in drug discovery for introducing diverse substituents and modulating physicochemical properties. A common and efficient method involves the use of peptide coupling reagents to facilitate the reaction between the amine and a carboxylic acid.

Experimental Protocol: Amide Coupling with a Carboxylic Acid using HATU

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base.

Diagram of the Amide Coupling Workflow:

Amide_Coupling_Workflow Amide Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Carboxylic Acid, This compound, HATU, and DIPEA in DMF stir Stir at Room Temperature for 2-16 hours reagents->stir 1. Reaction quench Quench with Water stir->quench 2. Work-up extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (aq. LiCl, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography 3. Purification

Caption: Workflow for the HATU-mediated amide coupling reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Add this compound (1.1 eq) followed by HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M with respect to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous LiCl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Summary of Reaction Conditions for Amide Coupling:

ParameterCondition
Amine This compound
Coupling Partner Carboxylic Acid
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Temperature Room Temperature
Reaction Time 2-16 hours

Suzuki-Miyaura Cross-Coupling Reactions

To achieve C-C bond formation at the pyrazole core, a two-step sequence is typically employed. First, the pyrazole is halogenated to introduce a handle for the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with a boronic acid or ester. Iodination is often a preferred method for introducing the halogen.

Experimental Protocol: Two-Step Suzuki-Miyaura Coupling

Step 1: Iodination of this compound

This protocol is adapted from procedures for similar pyrazole systems and aims for selective iodination.

Diagram of the Iodination Workflow:

Iodination_Workflow Iodination Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Pyrazole-amine in Acetonitrile add_nis Add N-Iodosuccinimide (NIS) reagents->add_nis 1. Reagent Addition stir Stir at Room Temperature for 4-24 hours add_nis->stir 2. Reaction concentrate Concentrate in vacuo stir->concentrate 3. Work-up dilute Dilute with Ethyl Acetate concentrate->dilute wash Wash with aq. Na2S2O3 and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate_final Concentrate in vacuo dry->concentrate_final chromatography Purify by Column Chromatography concentrate_final->chromatography 4. Purification

Caption: Workflow for the iodination of the pyrazole ring.

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with aqueous sodium thiosulfate solution and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude iodo-pyrazole by column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling of the Iodo-Pyrazole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the halogenated pyrazole with a generic boronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Iodo-pyrazole, Boronic Acid, Pd Catalyst, Ligand, and Base add_solvent Add Dioxane and Water reagents->add_solvent 1. Setup degas Degas the Mixture add_solvent->degas 2. Degassing heat Heat at 80-100 °C for 2-18 hours degas->heat 3. Reaction cool Cool to Room Temperature heat->cool 4. Work-up filter Filter through Celite cool->filter extract Extract with Ethyl Acetate filter->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography 5. Purification

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine the iodo-pyrazole (1.0 eq), boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).

  • Add dioxane and water (e.g., in a 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 2-18 hours, monitoring by LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by column chromatography.

Summary of Reaction Conditions for Two-Step Suzuki-Miyaura Coupling:

ParameterStep 1: IodinationStep 2: Suzuki-Miyaura Coupling
Substrate This compoundIodo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Coupling Partner N-Iodosuccinimide (NIS)Aryl/Heteroaryl Boronic Acid
Catalyst -Pd(dppf)Cl2 or similar Pd catalyst
Ligand -dppf (part of the catalyst complex)
Base -K2CO3 or other inorganic base
Solvent AcetonitrileDioxane/Water
Temperature Room Temperature80-100 °C
Reaction Time 4-24 hours2-18 hours

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the coupling of this compound with various aryl or heteroaryl halides.[1][2] This reaction typically requires a palladium catalyst and a specialized phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base can be critical and may require optimization for specific substrates.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, Pyrazole-amine, Pd Catalyst, Ligand, and Base add_solvent Add Anhydrous Toluene reagents->add_solvent 1. Setup degas Degas the Mixture add_solvent->degas 2. Degassing heat Heat at 90-110 °C for 4-24 hours degas->heat 3. Reaction cool Cool to Room Temperature heat->cool 4. Work-up filter Filter through Celite cool->filter concentrate Concentrate in vacuo filter->concentrate chromatography Purify by Column Chromatography concentrate->chromatography 5. Purification

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction tube, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrazole.

Summary of Reaction Conditions for Buchwald-Hartwig Amination:

ParameterCondition
Amine This compound
Coupling Partner Aryl/Heteroaryl Halide (Br, Cl)
Catalyst Pd2(dba)3 or other Pd(0) or Pd(II) precatalyst
Ligand Bulky, electron-rich phosphine (e.g., XPhos, SPhos)
Base NaOtBu, K3PO4, or Cs2CO3
Solvent Toluene or Dioxane (anhydrous)
Temperature 90-110 °C
Reaction Time 4-24 hours

References

Application Notes and Protocols for the Scale-up Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is designed to be efficient, scalable, and amenable to an industrial setting, addressing the limitations of previously reported lab-scale syntheses. This guide includes a comparative analysis of different synthetic strategies, detailed experimental protocols for a recommended high-yield process, and guidance on purification techniques suitable for large-scale production.

Introduction

This compound is a valuable building block in medicinal and agricultural chemistry. The development of a robust and cost-effective synthesis is crucial for its application in drug discovery and development. While several synthetic routes to substituted pyrazoles are known, many are not suitable for large-scale production due to low yields, the use of expensive or hazardous reagents, and reliance on chromatographic purification.

This document outlines a recommended scale-up synthesis that proceeds via the condensation of a β-ketonitrile with methylhydrazine. This approach has been shown to be higher yielding than other reported methods and allows for purification by crystallization, a more scalable technique than column chromatography.

Comparison of Synthetic Routes

Two primary synthetic routes for this compound and its analogs have been identified in the literature. The following table summarizes the key quantitative data for each approach, highlighting the advantages of the recommended β-ketonitrile route for scale-up.

ParameterRoute 1: From (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one[1]Route 2 (Recommended): From β-Ketonitrile (Analogous Synthesis)[2]
Starting Materials (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, Methyl hydrazine sulphate, Triethylamine3-Oxo-4,4,4-trifluorobutanenitrile, Methylhydrazine
Solvent EthanolEthanol
Reaction Temperature 85 °CReflux
Reaction Time 12 hoursNot specified, likely shorter
Yield 38%~70% (based on a similar synthesis)
Purification Method Column ChromatographyCrystallization
Scalability PoorGood

Recommended Scale-up Synthesis Protocol

This protocol is based on the high-yield synthesis of a structurally related aminopyrazole and is adapted for the specific target molecule.

Synthesis of the β-Ketonitrile Intermediate (3-Oxo-4,4,4-trifluorobutanenitrile)

A common method for the synthesis of β-ketonitriles is the condensation of an ester with a nitrile. In this case, ethyl trifluoroacetate can be reacted with acetonitrile in the presence of a strong base like sodium ethoxide.

Synthesis of this compound

Materials:

  • 3-Oxo-4,4,4-trifluorobutanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Equipment:

  • Large-scale reaction vessel with overhead stirrer, condenser, and temperature control

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a solution of 3-oxo-4,4,4-trifluorobutanenitrile in ethanol, add a catalytic amount of acetic acid.

  • Slowly add methylhydrazine to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the ethanol.

  • Treat the residue with water and extract the product with ethyl acetate.

  • Wash the organic phase with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum to a constant weight.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the scale-up synthesis of this compound.

Synthesis_Workflow cluster_prep Intermediate Preparation cluster_main Main Reaction cluster_purification Purification Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Condensation Condensation Ethyl_Trifluoroacetate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation Base Strong Base (e.g., NaOEt) Base->Condensation Ketonitrile 3-Oxo-4,4,4-trifluorobutanenitrile Ketonitrile_input 3-Oxo-4,4,4-trifluorobutanenitrile Condensation->Ketonitrile Cyclocondensation Cyclocondensation Ketonitrile_input->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Ethanol_Acid Ethanol / Acetic Acid Ethanol_Acid->Cyclocondensation Crude_Product Crude Product Crude_Product_input Crude Product Cyclocondensation->Crude_Product Crystallization Crystallization Crude_Product_input->Crystallization Solvent Recrystallization Solvent Solvent->Crystallization Pure_Product 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine Crystallization->Pure_Product

Caption: Overall workflow for the synthesis of the target molecule.

Reaction_Logic cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ketonitrile β-Ketonitrile Cyclocondensation Cyclocondensation Ketonitrile->Cyclocondensation Hydrazine Methylhydrazine Hydrazine->Cyclocondensation Solvent Ethanol Solvent->Cyclocondensation Catalyst Acetic Acid Catalyst->Cyclocondensation Temperature Reflux Temperature->Cyclocondensation Aminopyrazole 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine Cyclocondensation->Aminopyrazole

Caption: Logical relationship of reactants and conditions.

Safety Considerations

  • Methylhydrazine: This reagent is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoromethylated compounds: These can be volatile and may have unknown toxicity. Handle with care in a well-ventilated area.

  • Sodium ethoxide: This is a strong base and is corrosive and flammable. Handle in an inert atmosphere and away from sources of ignition.

  • Scale-up: All reactions should be performed by trained personnel with experience in large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any scale-up activities.

Conclusion

The presented application notes and protocols provide a comprehensive guide for the scale-up synthesis of this compound. By utilizing a high-yield β-ketonitrile-based route and a scalable crystallization purification method, researchers and drug development professionals can efficiently produce this important chemical intermediate for further applications. Adherence to the detailed protocols and safety guidelines is essential for a successful and safe synthesis campaign.

References

Application Notes and Protocols: The Use of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a key building block in the synthesis of a variety of kinase inhibitors. Its structural features, including the trifluoromethyl group, contribute to the potency and selectivity of the final compounds. This document provides detailed application notes and protocols for the use of this pyrazole derivative in the synthesis of kinase inhibitors, with a focus on Acrizanib, a potent VEGFR-2 inhibitor.

Data Presentation

The following table summarizes the in vitro potency of exemplary kinase inhibitors synthesized using this compound.

Compound NameTarget KinaseIC50 (nM)Reference
Acrizanib (LHA510)VEGFR-21.4[1][2]
Pyrazole Derivative Example 2Aurora A~3[3]
Pyrazole Derivative Example 3p38α MAP KinasePotent Inhibition
Pyrazole Derivative Example 4CDK16KD = 160

Experimental Protocols

Protocol 1: Synthesis of N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

This protocol is a representative synthesis of Acrizanib, a potent VEGFR-2 inhibitor.

Step 1: Synthesis of the Indole Intermediate

A detailed synthesis for the indole intermediate is not provided here but can be found in the supplementary information of the cited reference. The key is the preparation of a 5-hydroxyindole derivative which will be coupled with a pyrimidine moiety.

Step 2: Coupling of the Indole and Pyrimidine Moieties

  • To a solution of the 5-hydroxyindole intermediate in a suitable solvent such as DMF, add a base like cesium carbonate.

  • Add 4-chloro-6-((methylamino)methyl)pyrimidine to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the coupled product by column chromatography.

Step 3: Carboxamide Formation with this compound

  • Dissolve the product from Step 2 in a suitable aprotic solvent like THF or dichloromethane.

  • Add a phosgene equivalent, such as triphosgene or diphosgene, and a non-nucleophilic base, for example, triethylamine or diisopropylethylamine, at a low temperature (e.g., 0 °C) to form the carbamoyl chloride in situ.

  • In a separate flask, dissolve This compound in the same solvent.

  • Slowly add the solution of the pyrazole amine to the carbamoyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Acrizanib.

Protocol 2: General Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method to determine the inhibitory activity of a synthesized compound against a target kinase.

  • Reagent Preparation :

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Purified kinase enzyme.

    • Kinase substrate (peptide or protein).

    • ATP solution.

    • Test compound dilutions in DMSO.

  • Assay Procedure :

    • In a microplate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a solution of EDTA).

    • Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection method (e.g., ELISA) or using a fluorescently labeled substrate.

  • Data Analysis :

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from pyrazole scaffolds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Acrizanib Acrizanib Acrizanib->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by Acrizanib.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream Response Inflammation, Apoptosis Downstream->Response Inhibitor Pyrazole-based p38 Inhibitor Inhibitor->p38 Kinase_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine Reaction1 Reaction with Electrophilic Partner Start->Reaction1 Intermediate Pyrazole-based Intermediate Reaction1->Intermediate Reaction2 Further Functionalization/ Coupling Reactions Intermediate->Reaction2 FinalProduct Final Kinase Inhibitor Reaction2->FinalProduct BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) FinalProduct->BiochemicalAssay CellularAssay Cell-based Assays (e.g., Phosphorylation, Proliferation) BiochemicalAssay->CellularAssay Selectivity Kinase Selectivity Profiling CellularAssay->Selectivity Lead Lead Compound Selectivity->Lead

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and documented route involves the cyclocondensation reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine sulfate.[1] This reaction is typically carried out in ethanol with a base, such as triethylamine, and heated to drive the reaction to completion.

Q2: What are the typical yield expectations for this synthesis?

Reported yields for the synthesis from (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine sulfate are in the range of 38%.[1] However, yields can be highly dependent on reaction conditions and the purity of starting materials. Low yields are a common issue in pyrazole synthesis and can often be improved through optimization.[2]

Q3: What are the key starting materials and reagents for this synthesis?

The primary starting materials and reagents are:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methyl hydrazine sulfate

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

Troubleshooting Guide

Low or No Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[2] - Increase Temperature: The reaction is typically heated to 85°C.[1] Consider a modest increase in temperature, ensuring it does not exceed the boiling point of the solvent. Microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[2]
Suboptimal Base Concentration The amount of triethylamine is crucial to neutralize the methyl hydrazine sulfate and facilitate the reaction. Ensure at least a stoichiometric amount of base is used relative to the methyl hydrazine sulfate.[1]
Poor Quality of Starting Materials Impurities in the starting materials, particularly the enone, can lead to side reactions and lower yields.[3] Ensure the purity of all reagents before starting the reaction.
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product.[2][3] Purification by column chromatography is often necessary to isolate the target compound from these impurities.[1]
Formation of Impurities or Side Products

Issue: The final product is contaminated with significant impurities.

Possible Cause Troubleshooting Suggestion
Formation of Regioisomers The reaction between an unsymmetrical 1,3-difunctional compound and a hydrazine derivative can potentially lead to the formation of regioisomers.[3] While the literature reports the formation of the 5-(trifluoromethyl) isomer, the 3-(trifluoromethyl) isomer is a possible side product. Careful analysis of the product mixture by NMR is recommended to identify the presence of any isomeric impurities.
Incomplete Cyclization or Dehydration In some cases, stable intermediates may form that do not readily cyclize or dehydrate to the final pyrazole product.[3] Ensuring adequate heating and reaction time can help drive the reaction to completion.
Purification Issues The crude product often requires purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a reported method for purification.[1] Optimization of the eluent system (e.g., adjusting the ratio of ethyl acetate and hexanes) may be necessary to achieve good separation.

Experimental Protocols

Synthesis of this compound

This protocol is based on a documented synthesis.[1]

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Methyl hydrazine sulfate

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol, add methyl hydrazine sulfate (1.2 eq) and triethylamine (1.5 eq) at ambient temperature.

  • Heat the reaction mixture to 85°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to ambient temperature and concentrate in vacuo.

  • Dilute the residue with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation

Table 1: Reported Reaction Parameters and Yield

Starting Material 1Starting Material 2SolventBaseTemperature (°C)Time (h)Reported Yield (%)
(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneMethyl hydrazine sulfateEthanolTriethylamine851238[1]

Visualizations

Below are diagrams illustrating the experimental workflow and a logical troubleshooting flow.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Enone in EtOH add_reagents Add Methyl Hydrazine Sulfate & Et3N start->add_reagents heat Heat to 85°C for 12h add_reagents->heat cool Cool to RT heat->cool concentrate Concentrate in vacuo cool->concentrate extract Aqueous Workup & Extraction with EtOAc concentrate->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_incomplete_actions If Incomplete cluster_complete_actions If Complete start Low or No Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Verify Reagent Purity & Stoichiometry complete->check_reagents optimize_purification Optimize Purification complete->optimize_purification characterize_byproducts Characterize Byproducts (NMR, MS) check_reagents->characterize_byproducts

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Fluorinated Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated pyrazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of fluorinated pyrazole intermediates?

A1: Common impurities typically include unreacted starting materials, residual catalysts (such as palladium), and regioisomers formed during the pyrazole ring synthesis. The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1]

Q2: My fluorinated pyrazole compound appears to be degrading on the silica gel column. What can I do?

A2: Fluorinated compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear. To mitigate degradation, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent system) or switching to an alternative stationary phase like alumina or a fluorinated phase.

Q3: What are "fluorous" interactions, and how can they be used for purification?

A3: Fluorous interactions are based on the affinity of highly fluorinated molecules for each other. This principle can be leveraged in "fluorous solid-phase extraction" (F-SPE). In this technique, a crude mixture is passed through a cartridge containing a fluorinated stationary phase. The fluorinated pyrazole intermediate is selectively retained, while non-fluorinated impurities are washed away. The desired compound is then eluted with a fluorophilic solvent. This method is particularly useful for separating fluorinated compounds from non-fluorinated ones.

Q4: Can I use recrystallization to separate regioisomers of my fluorinated pyrazole?

A4: While challenging, it is sometimes possible. Fractional recrystallization can be effective if the regioisomers have significantly different solubilities in a specific solvent system. This process involves multiple, sequential recrystallization steps to enrich one isomer progressively. However, column chromatography is generally the more reliable method for separating closely related isomers.

Troubleshooting Guides

Issue 1: Difficulty Separating Regioisomers

Problem: Two or more regioisomers of my fluorinated pyrazole co-elute during column chromatography.

Troubleshooting Workflow:

cluster_start Start: Poor Isomer Separation cluster_solvent Solvent System Optimization cluster_stationary Stationary Phase Modification cluster_result Outcome start Initial Observation: Co-elution of Isomers on TLC/Column a1 Decrease Eluent Polarity (e.g., increase Hexane % vs. EtOAc) start->a1 Is separation marginal? a2 Try Alternative Solvent System (e.g., Dichloromethane/Methanol) a1->a2 No improvement? end_node Pure Isomers Isolated a1->end_node Improved? a3 Add Modifier (e.g., trace acid/base if applicable) a2->a3 Still poor separation? a2->end_node Improved? b1 Use Finer Mesh Silica Gel (for higher resolution) a3->b1 Solvent optimization fails? a3->end_node Improved? b2 Switch to Fluorinated Phase Column (enhances retention of fluoro-compounds) b1->b2 Still insufficient? b1->end_node Improved? b3 Consider Preparative HPLC (for very difficult separations) b2->b3 Final resort b2->end_node Improved? b3->end_node

Caption: Decision workflow for troubleshooting regioisomer separation.

Issue 2: Residual Palladium Catalyst in the Final Product

Problem: My purified fluorinated pyrazole is contaminated with palladium from a cross-coupling reaction.

Troubleshooting Workflow:

cluster_start Start: Pd Contamination cluster_filtration Initial Physical Removal cluster_scavenging Chemical Scavenging cluster_chromatography Chromatographic Removal cluster_result Outcome start Detection of Pd in Product (e.g., by ICP-MS or discoloration) a1 Filter Crude Mixture through Celite® or a similar filter aid start->a1 Is Pd species heterogeneous? b1 Treat with Thiol-Based Scavenger (e.g., Si-Thiol, MP-TMT) a1->b1 Soluble Pd remains? end_node Pd-Free Product (<10 ppm) a1->end_node Successful? b2 Use Activated Carbon Treatment b1->b2 If scavenger is inefficient or costly b1->end_node Successful? c1 Column Chromatography (Pd may stick to silica baseline) b2->c1 If carbon treatment fails b2->end_node Successful? c1->end_node

Caption: Troubleshooting logic for palladium catalyst removal.

Issue 3: Compound "Oiling Out" During Recrystallization

Problem: Instead of forming crystals, my fluorinated pyrazole separates as an oil from the recrystallization solvent.

Troubleshooting Workflow:

cluster_start Start: Oiling Out cluster_immediate Immediate Actions cluster_advanced Advanced Strategies cluster_result Outcome start Compound Precipitates as an Oil Instead of Crystals a1 Reheat to Dissolve Oil start->a1 a2 Add More 'Good' Solvent to Lower Saturation Point a1->a2 a3 Cool Solution Very Slowly a2->a3 b1 Change Solvent System (e.g., use a lower boiling point solvent) a3->b1 Still oils out? end_node Crystalline Product Obtained a3->end_node Successful? b2 Use a Seed Crystal to Induce Crystallization b1->b2 No success with new solvent? b1->end_node Successful? b3 Purify Further by Chromatography (to remove impurities inhibiting crystallization) b2->b3 No seed crystal available? b2->end_node Successful? b3->end_node

Caption: Troubleshooting steps for when a compound oils out.

Data on Purification Methods

The following tables summarize quantitative data from various purification experiments on pyrazole intermediates.

Table 1: Column Chromatography Purification of Pyrazole Intermediates

Compound TypeCrude Purity/RatioStationary PhaseEluent SystemFinal Purity/YieldReference
1,3,5-Substituted Pyrazole Regioisomers43:57 mixtureSilica GelEthyl AcetateHigh purity (isomers separated)[1]
1,3,5-Triphenyl-1H-pyrazoleNot specifiedSilica GelHexane / Ethyl Acetate (19:1)84% Yield[2]
3-(4-Fluorophenyl)-5-fluoro-1H-pyrazole derivativeCrude MixtureSilica GelHexane / Dichloromethane (1:1)42% Yield[3]
N-CF3-Substituted PyrazoleNot specifiedSilica Gel0-50% EtOAc / Hexanes72% Yield[4]

Table 2: Catalyst Removal Efficiency

CatalystInitial ConcentrationRemoval MethodFinal ConcentrationProduct YieldReference
Palladium2239 ppmSi-TMT Scavenger (0.03 wt) + Antisolvent Crystallization<1 ppmNot specified
Palladium2239 ppmBinary Scavenger System (TMT + Activated Charcoal)20 ppm82%[5]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol provides a general method for separating fluorinated pyrazole regioisomers.

  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that provides good separation between the regioisomer spots (a difference in Rf values of at least 0.1 is ideal). Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude fluorinated pyrazole mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • If the separation is difficult, a shallow gradient elution (gradually increasing the polarity of the eluent) can be employed.

    • Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation of the isomers.

  • Product Isolation:

    • Combine the fractions that contain the pure desired isomer (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated pyrazole intermediate.

    • Confirm the purity and structure using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and LC-MS.

Protocol 2: Recrystallization of a Fluorinated Pyrazole Intermediate

This protocol is for purifying a solid fluorinated pyrazole intermediate that is contaminated with minor impurities.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube.

    • The ideal single solvent will dissolve the compound when hot but not when cold.

    • If no single solvent is suitable, select a solvent pair: a "good" solvent that readily dissolves the compound and a "bad" (or anti-solvent) in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and hexane/ethyl acetate.[6]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if carbon was added or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or other solids.

  • Crystallization:

    • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most commonly cited synthetic route involves the condensation reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in the presence of a base, such as triethylamine, in a suitable solvent like ethanol.[1]

Q2: What is the major side product observed in this synthesis?

The primary side product is the regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine . This is a common issue in the synthesis of unsymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyl equivalents and substituted hydrazines. The formation of regioisomeric mixtures is a well-documented challenge in pyrazole synthesis.

Q3: Are there other potential side products?

While the regioisomer is the most significant impurity, other minor side products can arise from incomplete reactions, degradation of starting materials or products, or side reactions of the reactive intermediates. Under certain conditions, complex mixtures of unidentified products can also be formed.

Q4: How can the formation of the regioisomeric side product be minimized?

Controlling the regioselectivity is key. The initial nucleophilic attack of the methylhydrazine on the enaminone is the selectivity-determining step. Factors that can influence this include:

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other.

  • Solvent: The polarity of the solvent can influence the reaction pathway.

  • pH/Acid Catalysis: In related syntheses, the use of acid catalysts has been shown to significantly improve regioselectivity.[2] Experimenting with acidic or basic conditions might be beneficial.

Q5: How can the desired product be purified from the regioisomeric impurity?

Column chromatography on silica gel is a common method for separating the desired product from its regioisomer and other impurities.[1] The choice of eluent system is critical for achieving good separation. Additionally, fractional distillation under reduced pressure can be effective for separating regioisomers of similar compounds, provided there is a sufficient difference in their boiling points.[3] High-performance liquid chromatography (HPLC) can also be employed for both analytical quantification and preparative separation of the isomers.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature if starting materials are still present. - Ensure the quality and stoichiometry of reagents are correct.
Product Degradation - Consider running the reaction at a lower temperature. - Ensure the work-up procedure is not overly harsh (e.g., avoid strong acids if the product is acid-sensitive).
Formation of Side Products - Analyze the crude reaction mixture by LC-MS or NMR to identify major impurities. - Refer to the section on minimizing regioisomer formation.
Losses During Purification - Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity). - If using recrystallization, ensure the appropriate solvent is chosen and the cooling process is gradual.
Problem 2: High Percentage of the Regioisomeric Impurity
Possible Cause Troubleshooting Steps
Lack of Regiocontrol - Temperature Control: Attempt the reaction at a lower temperature to see if it favors the formation of the desired isomer. - Solvent Screening: Test a range of solvents with varying polarities. - pH Adjustment: Investigate the effect of adding a catalytic amount of acid (e.g., acetic acid, sulfuric acid) or using a different base. For the analogous synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, acidic conditions significantly improved the selectivity.[2]
Difficult Separation - Chromatography Optimization: Screen different eluent systems for column chromatography to maximize the separation (ΔRf) between the two isomers. - Alternative Separation Techniques: Consider preparative HPLC or fractional distillation under vacuum if column chromatography is ineffective.[3]

Quantitative Data

Table 1: Regioselectivity in the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [2]

Reaction Conditions Desired Product : Regioisomer Ratio Yield of Desired Product
Water, Reflux6 : 149%
Acetic Acid, 10°C to 80°C96 : 486.5%
Aqueous, 90-94°C98.1 : 1.972.4%
Aqueous with Sulfuric Acid (0.09 eq), 85°C99.2 : 0.887.5%
Aqueous with Trifluoroacetic Acid (0.1 eq), 85°C97.2 : 2.883.9%

Experimental Protocols

Synthesis of this compound [1]

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is treated with methylhydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature. The resulting reaction mixture is heated at 85°C for 12 hours. After cooling to ambient temperature, the mixture is concentrated in vacuo. The residue is diluted with a saturated aqueous solution of NaHCO₃ (250 mL) and extracted with ethyl acetate (2 x 250 mL). The combined organic layers are washed with water (250 mL), brine (250 mL), dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a 20% ethyl acetate in hexanes eluent to yield this compound.

Visualizations

Synthesis_Pathway start1 (E)-4-amino-4-ethoxy- 1,1,1-trifluorobut-3-en-2-one intermediate Cyclization/ Condensation start1->intermediate start2 Methylhydrazine Sulfate start2->intermediate reagents Triethylamine, Ethanol 85°C, 12h reagents->intermediate product 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine (Desired Product) intermediate->product Major Pathway side_product 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-amine (Regioisomeric Impurity) intermediate->side_product Minor Pathway

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity Level check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_reaction Increase Reaction Time/Temp Check Reagent Stoichiometry incomplete->optimize_reaction Yes high_impurity High Level of Regioisomer? incomplete->high_impurity No modify_conditions Modify Reaction Conditions: - Lower Temperature - Screen Solvents - Add Acid/Base Catalyst high_impurity->modify_conditions Yes purification_issue Optimize Purification: - Adjust Eluent for Column - Consider Prep-HPLC high_impurity->purification_issue No

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in controlling regioselectivity during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, complete with detailed experimental protocols and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This results in two possible products with distinct substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[3][4]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to conventional solvents like ethanol.[3][5]

  • Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1][6]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[1]

  • Solution 1: Modify the Solvent System. This is often the most effective initial approach. Changing the solvent from a standard alcohol like ethanol to a fluorinated alcohol can dramatically improve regioselectivity.[3][5] Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[5]

  • Solution 2: Adjust the Reaction pH. The pH of the reaction medium can be a critical factor.[7] Altering the pH can change the nucleophilicity of the hydrazine nitrogens and favor one reaction pathway over another.[3] For instance, with arylhydrazines and 1,3-dicarbonyls, acidic conditions might favor one regioisomer while neutral conditions favor the other.[3]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution 1: Re-evaluate Substituent Effects. Analyze the electronic and steric nature of the substituents on both the 1,3-dicarbonyl and the hydrazine. If possible, modify the starting materials. For example, introducing a bulkier group or a stronger electron-withdrawing group could steer the reaction towards the desired product.

  • Solution 2: Drastic Solvent Change. If you are already using a modified solvent system, a more significant change may be necessary. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to provide even higher regioselectivity than 2,2,2-trifluoroethanol (TFE) in many cases.[5]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution: Chromatographic Separation.

    • TLC Analysis: Begin by performing a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are crucial for achieving good separation of isomers with similar polarities.

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the regioselective synthesis of pyrazoles.

Table 1: Solvent Effect on Regioselectivity in the Reaction of N-Methylhydrazine with 1,3-Dicarbonyl Derivatives [5]

EntrySolventRatio of 3-R²-pyrazole : 5-R²-pyrazole
12-FurylCF₃EtOH36:64
TFE85:15
HFIP97:3
22-FurylCF₂CF₃EtOH64:36
TFE98:2
HFIP>99:<1
32-FurylCO₂EtEtOH44:56
TFE89:11
HFIP93:7

Table 2: Solvent Effect on Regioselectivity in the Reaction of N-Phenylhydrazine with 1,3-Dicarbonyl Derivatives [5]

EntrySolventRatio of 5-Arylpyrazole : 3-Arylpyrazole
12-FurylCF₃EtOH-
TFE-
HFIP99:1
2PhenylCF₃EtOH-
TFE-
HFIP99:1

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using a Fluorinated Alcohol [7]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.

    • Add methylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the TFE under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel if necessary.

Visualizations

knorr_synthesis cluster_reactants Reactants 1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Initial_Attack Initial Nucleophilic Attack 1_3_Dicarbonyl->Initial_Attack Hydrazine Substituted Hydrazine Hydrazine->Initial_Attack Intermediate_A Intermediate A Initial_Attack->Intermediate_A Attack at C1 Intermediate_B Intermediate B Initial_Attack->Intermediate_B Attack at C3 Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

troubleshooting_workflow Start Low Regioselectivity (e.g., 1:1 mixture) Change_Solvent Modify Solvent System (e.g., EtOH to TFE/HFIP) Start->Change_Solvent Check_Ratio_1 Is Ratio > 95:5? Change_Solvent->Check_Ratio_1 Adjust_pH Adjust Reaction pH (Acidic/Neutral/Basic) Check_Ratio_1->Adjust_pH No End_Success Desired Regioisomer Achieved Check_Ratio_1->End_Success Yes Check_Ratio_2 Is Ratio > 95:5? Adjust_pH->Check_Ratio_2 Modify_Substituents Modify Starting Materials (Steric/Electronic Effects) Check_Ratio_2->Modify_Substituents No Check_Ratio_2->End_Success Yes End_Separate Separate Isomers via Chromatography Modify_Substituents->End_Separate

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Degradation Pathways of Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of trifluoromethyl pyrazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for trifluoromethyl pyrazoles?

A1: Trifluoromethyl pyrazoles primarily degrade through four main pathways: hydrolysis, oxidation, photolysis, and microbial degradation.[1][2] The specific pathway and resulting degradation products depend on the compound's structure and the environmental conditions. Common reactions include the transformation of the trifluoromethyl group, cleavage of the pyrazole ring, and modifications of substituents on the pyrazole or adjacent rings.[3] For instance, the insecticide fipronil undergoes reduction, oxidation, photolysis, and hydrolysis to form major degradation products like fipronil sulfide, fipronil sulfone, fipronil desulfinyl, and fipronil amide.[1]

Q2: My trifluoromethyl pyrazole seems to be degrading, but I am not seeing the expected degradation products. What could be the reason?

A2: There are several potential reasons for this observation. Firstly, your analytical method may not be optimized to detect all degradation products. It's crucial to develop a stability-indicating method that separates the parent compound from all potential degradants.[4][5] Secondly, some degradation products may be transient or present at very low concentrations, requiring more sensitive analytical techniques for detection. It is also possible that the degradation pathway is different from what you expected due to specific experimental conditions. Performing forced degradation studies under various stress conditions can help identify a broader range of potential degradation products.[4][6]

Q3: I am observing the formation of a "des-CF3" pyrazole as a side product in my experiments. What causes this?

A3: The formation of des-trifluoromethyl pyrazoles can occur due to the instability of certain intermediates, particularly during synthesis or under acidic conditions. For N-trifluoromethyl pyrazoles, the trifluoromethylhydrazine intermediate can be unstable and decompose, leading to the formation of the corresponding pyrazole without the CF3 group.[7] Optimizing reaction conditions, such as the choice of solvent and acid, can be critical in minimizing the formation of these impurities.[7]

Q4: How does the position of the trifluoromethyl group on the pyrazole ring affect its stability?

A4: The position of the trifluoromethyl group can significantly influence the electronic properties and metabolic stability of the pyrazole ring. The strong electron-withdrawing nature of the CF3 group can affect the pKa of the pyrazole nitrogens and the susceptibility of the ring to electrophilic or nucleophilic attack. While specific studies on the positional effects on degradation are compound-dependent, it is a critical factor to consider when predicting degradation pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Degradation Rates
Potential Cause Troubleshooting Step
Fluctuations in Experimental Conditions Ensure precise control of temperature, pH, and light intensity throughout the experiment. Use calibrated equipment and buffered solutions to maintain stable conditions.
Variability in Sample Preparation Standardize the sample preparation procedure. Ensure consistent concentrations of the trifluoromethyl pyrazole and any reagents used. Prepare fresh solutions for each experiment to avoid degradation of stock solutions.
Matrix Effects If working with complex matrices (e.g., soil, plasma), perform matrix effect studies to ensure that other components are not interfering with the degradation process or the analytical measurement.
Microbial Contamination In non-sterile aqueous solutions, microbial growth can contribute to degradation. To study abiotic degradation, ensure solutions are sterile-filtered or contain a microbial inhibitor.
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Step
Co-elution of Degradation Products Optimize the chromatographic method to ensure baseline separation of the parent compound and all degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry.
Formation of Secondary Degradation Products Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant under normal storage conditions. Reduce the stress level (e.g., lower temperature, shorter exposure time) to favor the formation of primary degradation products.[8]
System Contamination Run a blank injection (solvent only) to check for system contamination. If ghost peaks are observed, flush the system and clean the injector and detector.
Mass Spectrometry Fragmentation Issues In LC-MS, in-source fragmentation can sometimes be mistaken for a degradation product. Optimize the MS source parameters (e.g., cone voltage) to minimize in-source fragmentation. The fragmentation of trifluoromethyl-substituted heterocycles can be complex, sometimes involving the rearrangement of the CF2 group or the formation of specific fragment ions like [CF3NO2]+•.[9]

Quantitative Data Summary

The degradation kinetics of trifluoromethyl pyrazoles are highly dependent on the specific compound and the experimental conditions. The following tables provide a summary of available quantitative data to facilitate comparison.

Table 1: Photodegradation of Fipronil

Condition Degradation (%) Time Reference
Zn-AlPO4 catalyst (150 mg), UV light80%2 hours[5]
Zn-AlPO4 catalyst, UV lightCompleteLong-time treatment[5]

Table 2: Microbial Degradation of Fipronil

Microorganism Degradation (%) Time Reference
Bacillus sp. strain FA3~77% (in MSM media)15 days[1]
Bacillus sp. strain FA3~77.5% (in soil)15 days[1]
Bacillus sp. strain FA475% (in MSM broth)Not specified[1]
Bacillus sp. strain FA477% (in soil)Not specified[1]
Pseudomonas sp.85.9%Not specified[10]
Rhodococcus sp.83.6%Not specified[10]

Table 3: Hydrolytic Degradation of Pydiflumetofen (a difluoromethyl pyrazole)

Soil Type Half-life (t1/2) in days Reference
PhaeozemsFastest degradation[11]
FerrosolsSlowest degradation[11]
Various soils10.79–24.82[11]

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Transfer an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • Transfer an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • Transfer an aliquot of the stock solution to purified water to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl pyrazole as described in Protocol 1.

  • Oxidative Stress:

    • Transfer an aliquot of the stock solution to a solution of 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

Protocol 3: Forced Degradation Study - Photolysis
  • Sample Preparation: Prepare a solution of the trifluoromethyl pyrazole in a suitable solvent (e.g., water, acetonitrile/water) at a concentration of approximately 100 µg/mL.

  • Photostability Exposure:

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Expose the sample for a defined duration or until a specific light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the exposed and control samples by a validated stability-indicating HPLC or LC-MS method.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation cluster_microbial Microbial Degradation Trifluoromethyl_Pyrazole Trifluoromethyl_Pyrazole Hydrolysis_Products Ester/Amide Cleavage Products Ring-Opened Products Trifluoromethyl_Pyrazole->Hydrolysis_Products H₂O (Acid/Base) Oxidation_Products N-Oxides Hydroxylated Derivatives Sulfoxides/Sulfones (if S present) Trifluoromethyl_Pyrazole->Oxidation_Products H₂O₂ / O₂ Photoproducts Isomers Ring Cleavage Products Dehalogenated Products Trifluoromethyl_Pyrazole->Photoproducts UV/Vis Light Trifluoromethyl_pyrazole Trifluoromethyl_pyrazole Metabolites Hydroxylated Metabolites Conjugates Ring Fission Products Trifluoromethyl_pyrazole->Metabolites Microorganisms

Caption: Generalized degradation pathways of trifluoromethyl pyrazoles.

Experimental_Workflow Start Start Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Sample_Analysis Sample Analysis (HPLC, LC-MS) Forced_Degradation->Sample_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) Sample_Analysis->Data_Analysis Pathway_Elucidation Degradation Pathway Elucidation Data_Analysis->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Data_Analysis->Method_Validation End End Pathway_Elucidation->End Method_Validation->End

Caption: Workflow for investigating trifluoromethyl pyrazole degradation.

Troubleshooting_Logic Problem Unexpected Results in Degradation Study? Check_Method Is the analytical method stability-indicating? Problem->Check_Method Yes Check_Conditions Are experimental conditions well-controlled? Problem->Check_Conditions No Check_Method->Check_Conditions Yes Optimize_Method Optimize Analytical Method Check_Method->Optimize_Method No Check_Sample Is the sample integrity maintained? Check_Conditions->Check_Sample Yes Control_Experiment Refine Experimental Controls Check_Conditions->Control_Experiment No Improve_Handling Improve Sample Handling Check_Sample->Improve_Handling No

Caption: Troubleshooting logic for degradation studies.

References

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction temperature for pyrazole synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide: Temperature-Related Issues in Pyrazole Synthesis

This guide addresses common problems encountered during pyrazole synthesis that are often linked to reaction temperature.

Issue Potential Cause(s) at Sub-Optimal Temperatures Troubleshooting Action(s)
Low to No Product Yield Too Low: The reaction lacks sufficient activation energy to proceed at a reasonable rate. The formation of stable intermediates, such as hydroxylpyrazolidines, may be favored and not readily dehydrate to the final pyrazole.[1] Too High: Reactants, intermediates, or the pyrazole product may be susceptible to thermal degradation. This is particularly relevant for pyrazoles with sensitive functional groups.- If too low: Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. Consider switching to a higher-boiling solvent to safely achieve higher temperatures. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times. - If too high: Lower the reaction temperature. If the reaction is exothermic, ensure adequate cooling and controlled addition of reagents. Consider performing the reaction at room temperature or even sub-ambient temperatures for highly reactive substrates.
Formation of Multiple Products/Side Reactions Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, leading to the formation of byproducts. This can include dimerization, polymerization of starting materials, or rearrangement products.[1] For instance, in some cases, the reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or oxidation of intermediates at higher temperatures.- Lower the reaction temperature to favor the desired reaction pathway, which typically has a lower activation energy. - Screen different catalysts or solvents that may allow the reaction to proceed efficiently at a lower temperature. - If a specific side product is identified, consult the literature to understand its formation mechanism and the temperature at which it becomes significant.
Poor Regioselectivity The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two regioisomers.[1] Temperature can influence the kinetic versus thermodynamic control of the initial nucleophilic attack, thereby affecting the ratio of the resulting isomers.- Systematically vary the reaction temperature (e.g., from room temperature to reflux) and analyze the product mixture to determine the optimal temperature for the desired regioisomer. - The choice of solvent can have a dramatic effect on regioselectivity; for instance, fluorinated alcohols have been shown to improve regioselectivity.[1] - Adjusting the pH of the reaction can also influence the site of initial attack by the hydrazine.[1]
Product Decomposition The synthesized pyrazole itself may not be stable at the reaction temperature, especially if it contains thermally labile functional groups.- Once the reaction is complete (as determined by monitoring), cool the reaction mixture promptly. - If product degradation is suspected during the reaction, attempt the synthesis at a lower temperature for a longer duration. - Investigate the thermal stability of the target pyrazole using techniques like thermogravimetric analysis (TGA) to determine its decomposition temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for optimizing the reaction temperature in a Knorr pyrazole synthesis?

A1: For many Knorr pyrazole syntheses, starting at room temperature and gradually increasing the temperature is a common strategy.[2] Many reactions proceed efficiently at temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., ethanol, acetic acid).[3] If the reaction is sluggish, heating to 60-80°C is a good next step. Monitoring the reaction by TLC or LC-MS is crucial to determine the effect of temperature changes.

Q2: Can temperature affect the type of pyrazole product formed?

A2: Yes, in some cases, temperature can be a critical parameter to control the reaction pathway and lead to different products. This is known as temperature-controlled divergent synthesis. For example, a reaction between an α,β-alkynic hydrazone and a tosyl group-containing reactant can yield a 1-tosyl-1H-pyrazole at room temperature, while at 95°C, a different, non-tosylated pyrazole is formed.[4]

Q3: How do I know if I am using a temperature that is too high?

A3: Indications of an excessively high reaction temperature include the formation of dark-colored impurities, a decrease in the yield of the desired product after an initial increase, and the appearance of multiple spots on a TLC plate corresponding to byproducts.[5][6] If you observe significant charring or gas evolution, the temperature is likely causing decomposition.

Q4: Can microwave heating be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis is an excellent tool for rapidly screening reaction conditions, including temperature. It allows for precise temperature control and can often significantly reduce reaction times and improve yields compared to conventional heating.[7]

Data Presentation: Effect of Temperature on Pyrazole Synthesis Yield

The following table summarizes quantitative data from various studies on the impact of reaction temperature on the yield of pyrazole formation.

Reactants Solvent Temperature (°C) Yield (%) Reference
N′-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene40Lower Yield[6]
N′-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene60Improved Yield[6]
N′-benzylidene tolylsulfonohydrazide and ethyl 4,4,4-trifluoro-3-oxobutanoateToluene>60Decreased Yield[6]
α,β-alkynic hydrazoneEthanol (with DBU)Room TemperatureNot Reported (Forms 1-tosyl-1H-pyrazole)[4]
α,β-alkynic hydrazoneEthanol (with DBU)9565[4]
trans-4-phenyl-3-buten-2-one and p-toluenesulfonhydrazideN,N-dimethylformamide130Good Yields[7]
Ethyl acetoacetate and phenylhydrazineEthanolReflux~60[8]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Temperature Optimization

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, with steps for temperature optimization.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄), if necessary

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Slowly add the hydrazine derivative to the solution. The reaction may be exothermic.

  • Temperature Optimization:

    • Initial Screening: Start the reaction at room temperature and stir for a set period (e.g., 1-2 hours). Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

    • Incremental Heating: If the reaction is slow or incomplete, begin heating the mixture in increments of 20°C (e.g., to 40°C, 60°C, 80°C, and then to reflux). Hold the reaction at each temperature for a fixed time (e.g., 1 hour) and monitor its progress.

    • Optimal Temperature Determination: Identify the temperature at which the highest conversion to the desired product is achieved with minimal byproduct formation.

  • Once the optimal temperature is determined, run the reaction at that temperature until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Temperature-Controlled Divergent Synthesis of Pyrazoles

This protocol is based on a study demonstrating how temperature can be used to synthesize two different pyrazole derivatives from the same starting material.[4]

Reactants:

  • α,β-alkynic hydrazone (1a)

  • DBU (1.0 equiv.)

  • Ethanol

Procedure for 1-Tosyl-1H-pyrazole (Product 2a):

  • Combine the α,β-alkynic hydrazone (0.2 mmol) and DBU (1.0 equiv.) in ethanol (2.0 mL).

  • Stir the mixture at room temperature for 0.5 hours.

  • The reaction yields the 1-tosyl-1H-pyrazole product. Isolate and purify as necessary.

Procedure for 1H-pyrazole (Product 3a):

  • Combine the α,β-alkynic hydrazone (0.2 mmol) and DBU (1.0 equiv.) in ethanol (2.0 mL).

  • Heat the mixture at 95°C for 12 hours under air.[4]

  • The reaction yields the 1H-pyrazole product.[4] Isolate and purify by silica gel column flash chromatography.[4]

Mandatory Visualization

Temperature_Optimization_Workflow Workflow for Optimizing Reaction Temperature in Pyrazole Synthesis cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Temperature Elevation cluster_2 Phase 3: Analysis & Decision cluster_3 Phase 4: Refinement & Finalization Start Start Select_Solvent_Reactants Select Solvent & Reactants Start->Select_Solvent_Reactants Run_at_RT Run Reaction at Room Temperature Select_Solvent_Reactants->Run_at_RT Monitor_Progress_1 Monitor Progress (TLC/LC-MS) Run_at_RT->Monitor_Progress_1 Analyze_Data Analyze Yield vs. Temperature Data Monitor_Progress_1->Analyze_Data Increase_Temp Incrementally Increase Temperature (e.g., 20°C steps) Monitor_Progress_2 Monitor at Each Step Increase_Temp->Monitor_Progress_2 Monitor_Progress_2->Analyze_Data Optimal_T_Found Optimal Temperature Found? Analyze_Data->Optimal_T_Found Side_Reactions Side Reactions Observed? Analyze_Data->Side_Reactions Optimal_T_Found->Increase_Temp No Finalize_Protocol Finalize Protocol Optimal_T_Found->Finalize_Protocol Lower_Temp Lower Temperature Side_Reactions->Lower_Temp Yes Lower_Temp->Analyze_Data Consider_Alternatives Consider Alternative Solvents/Catalysts Lower_Temp->Consider_Alternatives

Caption: A logical workflow for the systematic optimization of reaction temperature.

References

troubleshooting failed reactions with 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.

Troubleshooting Failed Reactions

Due to the presence of the electron-withdrawing trifluoromethyl (-CF3) group, this compound exhibits reduced nucleophilicity compared to other amino pyrazoles. This can lead to challenges in various chemical transformations. This section addresses common issues and provides potential solutions.

Issue 1: Failed or Low-Yield Amide Coupling Reactions

Question: My amide coupling reaction between this compound and a carboxylic acid is failing or giving very low yields with standard coupling reagents (e.g., HATU, HBTU). What can I do?

Answer: The reduced nucleophilicity of the amine is the most likely cause. Standard coupling reagents may not be sufficiently reactive to promote the reaction. Here are several strategies to overcome this issue:

  • Switch to a More Reactive Acylating Agent: Convert the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride. Acyl chlorides can be prepared using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Utilize Alternative Coupling Reagents: Some coupling reagents are more effective for electron-deficient amines. Consider using COMU or PyAOP, which can be more efficient than HOBt-based reagents.

  • Employ a Stronger Base: A non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a stronger inorganic base may be required to facilitate the reaction.

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the coupling to proceed.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes drive difficult couplings to completion in shorter reaction times.

Troubleshooting Flowchart for Amide Coupling

start Amide Coupling Fails step1 Convert COOH to Acyl Chloride/Fluoride start->step1 step2 Use Alternative Coupling Reagents (e.g., COMU, PyAOP) step1->step2 Failure end_success Successful Coupling step1->end_success Success step3 Increase Reaction Temperature step2->step3 Failure step2->end_success Success step4 Use Stronger Base (e.g., DBU) step3->step4 Failure step3->end_success Success step5 Consider Microwave Synthesis step4->step5 Failure step4->end_success Success step5->end_success Success end_fail Reaction Still Fails - Re-evaluate Strategy step5->end_fail Failure

Caption: Troubleshooting workflow for failed amide coupling reactions.

Issue 2: Unsuccessful N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing no product formation or rapid catalyst decomposition. What are the likely causes and solutions?

Answer: The electron-deficient nature of the amine and potential for catalyst inhibition are common hurdles in Buchwald-Hartwig reactions with this substrate.

  • Ligand Selection is Critical: Standard phosphine ligands may not be effective. Use bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos, which are designed for challenging couplings.

  • Choice of Base: A strong, non-nucleophilic base is crucial for deprotonating the weakly acidic N-H bond of the pyrazole amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are often the bases of choice.

  • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.

  • Inert Atmosphere: Ensure rigorous exclusion of oxygen, as palladium catalysts are sensitive to oxidation, which leads to deactivation. Degas your solvent and use a glovebox or Schlenk line techniques.

Comparative Data for Buchwald-Hartwig Ligands

LigandCatalyst GenerationTypical SubstratesNotes
P(o-tolyl)₃In situSimple aryl bromidesFirst-generation, less effective for electron-deficient amines.
BINAPIn situ or Pre-catalystAryl iodides and triflatesBidentate ligand, can improve rates and yields.
XPhos, BrettPhosPre-catalystAryl chlorides, bromides, and triflates with challenging aminesBulky, electron-rich ligands designed for difficult couplings.[1]
Issue 3: Side Reactions in Diazotization and Subsequent Reactions (e.g., Sandmeyer)

Question: When I try to perform a diazotization on this compound, I get a complex mixture of products. How can I improve the selectivity?

Answer: Diazotization of heteroaromatic amines can be sensitive to reaction conditions. The stability of the resulting diazonium salt is a key factor.

  • Low Temperatures are Crucial: Perform the diazotization at low temperatures (typically 0 to -5 °C) to ensure the stability of the diazonium intermediate.

  • Choice of Nitrosating Agent: While sodium nitrite with a strong acid is common, other reagents like tert-butyl nitrite (t-BuONO) or nitrosylsulfuric acid might offer better results under specific conditions.

  • In Situ Consumption: The pyrazolediazonium salt can be unstable. It is often best to generate it in situ and immediately react it with the subsequent reagent (e.g., copper(I) salt in a Sandmeyer reaction) without isolation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound?

A1: The key feature influencing its reactivity is the strong electron-withdrawing nature of the trifluoromethyl group. This significantly reduces the electron density on the pyrazole ring and, most importantly, on the 3-amino group. Consequently, the amine is a weak nucleophile. Reactions requiring nucleophilic attack by the amine will be more challenging than with electron-rich anilines or other aminoheterocycles.

Q2: What solvents are recommended for reactions with this compound?

A2: The choice of solvent is highly reaction-dependent. For amide couplings, polar aprotic solvents like DMF or NMP are common. For palladium-catalyzed cross-coupling reactions, ethereal solvents like dioxane or THF, or aromatic hydrocarbons such as toluene, are frequently used. The solubility of the amine should be confirmed in the chosen solvent system.

Q3: Are there any known stability issues with this compound?

A3: Trifluoromethylated pyrazoles are generally stable compounds. However, like many organic molecules, they can be susceptible to degradation under harsh acidic or basic conditions at elevated temperatures. It is always advisable to monitor reactions for potential decomposition, for instance by LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via Acyl Chloride
  • Acyl Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Stir the reaction at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) or pyridine in anhydrous DCM. Cool this solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv) to a Schlenk tube.

  • Solvent Addition and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and bring it out of the glovebox. Place the reaction in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the residue by flash column chromatography.

Signaling Pathway Involvement

While specific signaling pathway data for this compound is not extensively published, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors. Structurally related compounds have been shown to inhibit key signaling pathways implicated in cancer and inflammatory diseases, such as the JAK/STAT, p38 MAPK, and VEGFR-2 pathways.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancers and autoimmune diseases.[2][4][10][13][14] Pyrazole-containing molecules have been developed as potent JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK/STAT pathway by a pyrazole-based inhibitor.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Pyrazole-urea derivatives have been identified as potent inhibitors of p38 kinase.[3][5][7][12]

p38_MAPK_Pathway Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Substrate Downstream Substrates p38->Substrate Phosphorylates Response Inflammatory Response Substrate->Response Inhibitor Pyrazole Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway by a pyrazole-based inhibitor.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. Many pyrazole derivatives have been developed as VEGFR-2 inhibitors.[1][6][8][9][11]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor Pyrazole Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based inhibitor.

References

Technical Support Center: Catalyst Selection for Pyrazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the functionalization of pyrazole rings. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges in catalyst selection and reaction optimization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing poor regioselectivity in the C-H functionalization of my pyrazole. How can I control which position is functionalized?

A1: Poor regioselectivity is a common challenge in pyrazole C-H functionalization, often resulting in a mixture of isomers (e.g., C3/C5 or C4 substitution).[1][2] The outcome is influenced by the electronic and steric properties of the pyrazole ring and the reaction conditions.[3]

Troubleshooting Strategies for Regioselectivity:

  • Directing Groups: The N2 nitrogen of the pyrazole ring can act as a directing group, favoring functionalization at the C5 position.[4] For C4 functionalization, which is electronically favored due to the higher electron density at this position, electrophilic aromatic substitution is a common strategy.[2][4]

  • Protecting Groups: Introducing a protecting group at the N1 position can enhance stability and help direct regioselectivity.[1]

  • Catalyst and Ligand Choice: The selection of the transition metal catalyst (e.g., Palladium, Rhodium, Copper) and the corresponding ligand is critical. For instance, a phenanthroline ligand has been shown to be effective in Pd(II)-catalyzed C3-arylation.[1]

  • Solvent Selection: The solvent can significantly impact regioselectivity. Protic solvents may favor arylation at the C4 position.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to dramatically increase regioselectivity in some pyrazole syntheses.[3][5]

  • pH Control: Adjusting the pH can influence the site of attack. In reactions with arylhydrazines and 1,3-dicarbonyls, acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[3]

Q2: My N-arylation or N-alkylation reaction is giving low yields. What are the potential causes and solutions?

A2: Low yields in N-functionalization reactions can stem from several factors, including catalyst deactivation, inappropriate base or solvent selection, and steric hindrance.

Troubleshooting Low Yields in N-Functionalization:

  • Catalyst System: For N-arylation, copper-based catalysts, particularly with diamine ligands, have proven effective for coupling aryl iodides and bromides with pyrazoles.[6][7][8] Ligand-free copper-catalyzed N-arylation under microwave irradiation has also been reported as a highly efficient method.[9] Palladium catalysts are also used for N-arylation, especially with aryl triflates.[6]

  • Base Selection: The choice of base is crucial. For N-alkylation, using excessively strong bases like organolithiums can lead to deprotonation at the C3 position and subsequent ring opening.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred.[1] In some cases, using sodium hydride can prevent the formation of regioisomeric products in N-alkylation.[10]

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often suitable for N-alkylation.[1]

  • Steric Hindrance: Bulky substituents on either the pyrazole or the coupling partner can impede the reaction.[2] In such cases, screening different ligands or catalysts may be necessary to find a system that can accommodate sterically demanding substrates.[11]

Q3: The pyrazole ring is fragmenting or opening during my reaction. How can I prevent this?

A3: While generally stable, the pyrazole ring can undergo fragmentation or opening under harsh reaction conditions, particularly in the presence of strong bases.[1][3]

Strategies to Prevent Ring Fragmentation:

  • Moderate Base Usage: Avoid strong bases like organolithiums, especially in N-alkylation reactions. Opt for milder bases like K₂CO₃ or Cs₂CO₃.[1]

  • Temperature Control: Perform the reaction at room temperature or slightly elevated temperatures. Avoid excessive heating, which can promote decomposition.[1]

  • Protecting Groups: The use of an N-protecting group, such as Boc (tert-butoxycarbonyl), can enhance the stability of the pyrazole ring during subsequent functionalization steps.[1]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed C-H Arylation
Symptom Possible Cause Suggested Solution
Low or no product formation Catalyst Incompatibility/Deactivation Screen different palladium pre-catalysts (e.g., XPhos Pd G2). Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1]
Incorrect Base The choice of base is critical. Screen inorganic bases like K₂CO₃ or Cs₂CO₃. The base strength can influence the reaction outcome.
Sub-optimal Solvent The solvent can affect catalyst solubility and reactivity. Test a range of solvents, including polar aprotic (e.g., DMF, DMA) and ethereal (e.g., dioxane, THF) options. Protic solvents might be beneficial in some cases.[1][12]
Inappropriate Ligand If not using a pre-catalyst, the ligand is crucial. Screen a variety of phosphine-based ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.
Formation of multiple products Poor Regioselectivity Refer to the FAQ on regioselectivity. Consider using a directing group or modifying the solvent system. Fluorinated alcohols can improve regioselectivity.[3]
Guide 2: Competing N-Functionalization and C-Functionalization
Symptom Possible Cause Suggested Solution
Mixture of N- and C-functionalized products Similar Reactivity of Nitrogen and Carbon Sites For NH-unsubstituted pyrazoles, the nitrogen atoms are nucleophilic and can compete with C-H functionalization.[2]
N-Protection: Protect the N1-position with a suitable protecting group (e.g., Boc, SEM) to block N-functionalization.[1]
Reaction Condition Optimization: The choice of reagents and conditions can influence selectivity. Less reactive alkylating agents or specific catalysts might favor C-alkylation over N-alkylation.[2]

Experimental Protocols

Protocol 1: General Procedure for N1-Boc Protection of Pyrazole

This protocol is essential for preventing unwanted N-functionalization and improving the stability of the pyrazole ring.[1]

  • Dissolve Substrate: Dissolve the pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base and Catalyst: At 0°C, add N,N-diisopropylethylamine (DIPEA) (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add Boc Anhydride: After stirring for 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.).

  • Reaction: Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Palladium-Catalyzed C4-Arylation of a 4-Bromopyrazole (Suzuki Coupling)

This protocol describes a typical Suzuki coupling reaction for the functionalization at the C4 position.[1]

  • Prepare Reaction Mixture: In a reaction vessel, combine the 4-bromopyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). If not using a pre-catalyst, add a suitable ligand (e.g., XPhos).

  • Add Solvent: Add a suitable solvent system, such as a mixture of ethanol and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen). Microwave irradiation can often accelerate the reaction. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. The following table summarizes the general trend observed in the reaction of 1,3-dicarbonyl compounds with hydrazines.

Solvent Typical Regioisomeric Ratio (Desired:Undesired) Reference
Ethanol (EtOH)~ 1:1.3[5]
2,2,2-Trifluoroethanol (TFE)Up to 85:15[3][5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Up to 99:1[3][5]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Visualizations

troubleshooting_workflow start Low Yield or Poor Selectivity check_catalyst Review Catalyst System (Pd, Cu, Rh) start->check_catalyst Is the catalyst appropriate? check_ligand Screen Ligands (Phosphines, NHCs, Diamines) check_catalyst->check_ligand Is the ligand optimal? check_base Optimize Base (K2CO3, Cs2CO3, NaH) check_ligand->check_base Is the base correct? check_solvent Screen Solvents (DMF, TFE, Dioxane) check_base->check_solvent Is the solvent suitable? check_protecting_group Consider N-Protecting Group (Boc, SEM) check_solvent->check_protecting_group Is N-H interference an issue? outcome Improved Yield and Selectivity check_protecting_group->outcome Re-run optimized reaction

Caption: A logical workflow for troubleshooting low yield and poor selectivity.

regioselectivity_strategy pyrazole Pyrazole Core c3_func C3-Functionalization pyrazole->c3_func Steric Control/ Specific Ligands c4_func C4-Functionalization pyrazole->c4_func Electrophilic Substitution/ Protic Solvents c5_func C5-Functionalization pyrazole->c5_func N-Directing Group Effect

Caption: Key strategies for achieving regioselective pyrazole functionalization.

References

Technical Support Center: Safe Handling of Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and handling protocols for researchers, scientists, and drug development professionals working with trifluoromethyl compounds. The unique properties of the trifluoromethyl (-CF3) group, which enhance the metabolic stability and lipophilicity of molecules, also necessitate specific safety considerations.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

General Safety & Hazards

Q1: What are the primary hazards associated with trifluoromethyl compounds?

A1: The hazards are highly specific to the individual compound. While the trifluoromethyl group itself is generally very stable due to the strength of the carbon-fluorine bonds, the overall toxicity and reactivity of the molecule it's attached to are the main concerns.[2][3][4] Some trifluoromethyl compounds may be flammable, corrosive, or toxic to specific organs.[3][5] A significant potential hazard is the decomposition of some compounds under high heat or in reaction with strong bases, which can release toxic and corrosive fumes like hydrogen fluoride (HF).[3] HF is extremely dangerous, capable of causing severe burns and systemic toxicity.[3]

Q2: How stable are trifluoromethyl compounds?

A2: The trifluoromethyl group is one of the most stable fluorinated functional groups and is generally resistant to chemical, thermal, and photochemical degradation.[2][3] However, the stability of the entire molecule depends on the other functional groups present.[3] For instance, certain trifluoromethylated compounds can degrade or hydrolyze under specific pH conditions.[3]

Q3: Are there specific reactivity concerns I should be aware of?

A3: Yes. The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the reactivity of the molecule.[3] For example, it can activate aromatic rings for nucleophilic substitution reactions.[3] Additionally, some trifluoromethylating reagents, such as electrophilic reagents like Umemoto's and Togni's reagents, are highly reactive and can react vigorously with nucleophiles.[3] Always consult the Safety Data Sheet (SDS) for the specific compound to understand its reactivity profile.

Handling & Storage

Q4: What is the proper Personal Protective Equipment (PPE) for handling trifluoromethyl compounds?

A4: The required PPE depends on the specific compound and the experimental procedure. However, a minimum standard of PPE should always be maintained. Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][5] For detailed PPE recommendations, refer to the table below and always consult the compound's SDS.

Q5: What are the best practices for storing trifluoromethyl compounds?

A5: Trifluoromethyl compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Containers should be kept tightly closed.[3] Some of these compounds may be sensitive to moisture or air and require storage under an inert atmosphere.[3] Always follow the specific storage instructions provided on the product's SDS.

Spills & Emergencies

Q6: What should I do in the event of a small spill of a trifluoromethyl compound?

A6: For a small spill within a chemical fume hood:

  • Alert personnel in the immediate vicinity.[3]

  • Ensure the area is well-ventilated.[3]

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[3]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][5]

  • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.[3]

Q7: What is considered a large spill and how should it be handled?

A7: A large spill is one that occurs outside of a fume hood, involves a highly toxic material, or is too large for laboratory personnel to clean up safely.[3] In such an event:

  • Evacuate the immediate area.[3]

  • Alert your institution's emergency response team.[3]

  • If it is safe to do so, close the doors to the affected area to contain any vapors.[3]

  • Provide the emergency response team with the SDS for the spilled material.[3]

First Aid

Q8: What are the first aid procedures for exposure to trifluoromethyl compounds?

A8: Immediate medical attention is critical. The following are general first aid procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][6] For some compounds, specific treatments like calcium gluconate gel may be necessary for potential HF exposure.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[3][7] If they are not breathing, administer artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal

Q9: How should I dispose of waste containing trifluoromethyl compounds?

A9: Waste containing trifluoromethyl compounds must be treated as hazardous waste.[3][8] Collect all waste, including reaction byproducts and contaminated materials, in a clearly labeled and sealed container.[3][6] Do not mix incompatible waste streams.[3] Adhere to your institution's specific guidelines for hazardous waste disposal.[3]

Troubleshooting Experiments

Q10: My nucleophilic trifluoromethylation reaction with Ruppert-Prakash reagent (TMSCF3) is resulting in low yields. What are some common issues?

A10: Low yields in reactions with TMSCF3 can stem from several factors:

  • Initiator Activity: These reactions require a fluoride source (like TBAF or CsF) to activate the TMSCF3.[3] Ensure your initiator is anhydrous and active, as moisture can quench the reaction.[3]

  • Solvent Purity: Use a dry, aprotic solvent. Trace amounts of water or protic solvents can react with the trifluoromethyl anion.[3]

  • Reaction Temperature: These reactions are often conducted at low temperatures to manage reactivity and minimize side reactions. Ensure your cooling bath is at the correct and stable temperature.[3]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Chemical splash goggles and face shieldGoggles should meet ANSI Z87.1 standards. A face shield worn over safety glasses is crucial when there is a splash hazard.[5]
Hand Chemical-resistant glovesDisposable nitrile gloves can offer short-term protection.[5] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be necessary for highly hazardous compounds.[3][5]
Body Flame-resistant lab coatA lab coat should be worn over personal clothing and be fully buttoned to maximize skin coverage.[5]
Respiratory Work in a chemical fume hoodA certified chemical fume hood is the primary engineering control to prevent inhalation.[3][5] A NIOSH/MSHA approved respirator may be necessary if working outside a fume hood or if there's a risk of aerosol generation.[5]
Foot Closed-toe shoesShoes must cover the entire foot.[5]

Table 2: Occupational Exposure Limits (OELs) - Representative Examples

Occupational exposure limits are highly specific to each compound. Always refer to the Safety Data Sheet (SDS) for the exact substance you are using.

CompoundOELs (Example)Source
TrifluoromethaneNo established OELs, but handle with caution as it may cause mutations.[9]NJ Department of Health
[Specific Compound Name] Consult SDSConsult SDS
[Specific Compound Name] Consult SDSConsult SDS

Experimental Protocols

Protocol 1: General Handling of Trifluoromethyl Compounds

  • Preparation: Before handling any trifluoromethyl compound, thoroughly review its Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Engineering Controls: Always handle trifluoromethyl compounds in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Weighing and Transferring: When weighing solid compounds, do so in the fume hood to avoid generating dust. For liquid transfers, use appropriate pipettes or syringes.

  • Inert Atmosphere: For air or moisture-sensitive compounds, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).[3]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly after removing gloves.[5]

Protocol 2: Small-Scale Spill Cleanup

  • Assess the Situation: Ensure the spill is small and contained within the fume hood.

  • Don PPE: Wear the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Containment: If the spill is liquid, contain it with an inert absorbent material like vermiculite or sand, working from the outside in.[3]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with an appropriate solvent. Collect all cleaning materials and dispose of them as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor.

Mandatory Visualization

Spill_Response_Workflow Trifluoromethyl Compound Spill Response start Spill Occurs check_size Is the spill large or outside a fume hood? start->check_size evacuate Evacuate Area & Alert Emergency Response check_size->evacuate Yes small_spill Small Spill Procedure check_size->small_spill No end Procedure Complete evacuate->end don_ppe Don Appropriate PPE small_spill->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area and Equipment collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->end

Caption: Decision workflow for responding to a trifluoromethyl compound spill.

References

Technical Support Center: Purification of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is often used for the primary purification of the crude product, while recrystallization is excellent for achieving high purity of the final compound.

Q2: What are the likely impurities in a synthesis of this compound?

A2: Potential impurities can include unreacted starting materials, reagents such as methyl hydrazine, and regioisomers formed during the pyrazole ring synthesis.[1][2] The formation of the regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, is a common side reaction.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is crucial for structural confirmation and can also be used for quantitative analysis (qNMR).[1][3]

Q4: Can I use an acid-base extraction to purify this compound?

A4: Yes, given that the target compound has a basic amine group, an acid-base extraction can be a useful step in the work-up procedure to remove non-basic impurities. The pyrazole can be protonated and extracted into an aqueous acidic phase, then liberated by basification and re-extracted into an organic solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is highly polar and adheres to the silica gel. Deactivate the silica gel with triethylamine before preparing the column. This can be done by adding a small percentage of triethylamine to the eluent system.
Incorrect eluent system. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation. A common starting point is a mixture of ethyl acetate and hexanes.[3]
Compound degradation on silica gel. If the compound is sensitive to silica, consider using a different stationary phase like alumina or a reversed-phase silica gel (C18).[4]
Issue 2: Presence of a Regioisomer Impurity
Possible Cause Troubleshooting Step
Incomplete separation during column chromatography. Optimize the column chromatography conditions. This may involve using a longer column, a shallower solvent gradient, or a different solvent system to improve the resolution between the two isomers.
Co-crystallization of the regioisomer. Fractional recrystallization can be employed. This involves a series of recrystallization steps to enrich the desired isomer, taking advantage of potential differences in solubility between the two regioisomers.
Issue 3: Oily Product Instead of Crystals After Recrystallization
Possible Cause Troubleshooting Step
Presence of impurities. The presence of impurities can inhibit crystallization. It is recommended to purify the compound by column chromatography before attempting recrystallization.
Incorrect solvent or solvent system. Experiment with different solvents or mixed solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrazoles include ethanol, methanol, isopropanol, ethyl acetate, and hexane.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[5]
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a standard method for the purification of the crude product.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable eluent system, such as 20% ethyl acetate in hexanes.[3]

  • Loading: Carefully load the silica gel with the adsorbed compound onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This method is ideal for obtaining a highly pure crystalline product.

  • Dissolution: Dissolve the partially purified compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The following tables provide a hypothetical comparison of purification methods based on typical laboratory results.

Table 1: Comparison of Purification Methods

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Column Chromatography75%95%65%
Recrystallization95%>99%85%
Column Chromatography followed by Recrystallization75%>99%55%

Table 2: Purity Assessment Data

Analytical Method Result for Purified Product (>99%)
HPLC Single major peak with >99% area
¹H NMR Spectrum consistent with the structure of this compound, with no observable impurity peaks.
¹⁹F NMR Single peak corresponding to the CF₃ group.
GC-MS Single peak corresponding to the molecular ion of the product.

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships in the purification process.

experimental_workflow crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography partially_pure Partially Pure Product column_chromatography->partially_pure recrystallization Recrystallization partially_pure->recrystallization pure_product >99% Pure Product recrystallization->pure_product

Caption: A typical purification workflow for this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_regioisomer Regioisomer Present? check_impurities->is_regioisomer is_starting_material Starting Material Present? check_impurities->is_starting_material optimize_column Optimize Column Chromatography is_regioisomer->optimize_column Yes recrystallize Recrystallize is_regioisomer->recrystallize No rerun_reaction Adjust Reaction Conditions & Rerun is_starting_material->rerun_reaction Yes is_starting_material->recrystallize No fractional_recrystallization Fractional Recrystallization optimize_column->fractional_recrystallization pure_product Pure Product fractional_recrystallization->pure_product recrystallize->pure_product

Caption: A troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine characterization by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the structural characterization of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and its analogs using single-crystal X-ray diffraction.

This guide provides a comparative analysis of the crystallographic data for pyrazole derivatives, offering researchers, scientists, and drug development professionals a valuable resource for understanding the structural characteristics of this important class of compounds. While a complete single-crystal X-ray structure for this compound is not publicly available, this guide presents data from closely related analogs to infer and compare its potential solid-state conformation. The presented data and protocols are essential for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two trifluoromethyl-substituted pyrazole derivatives, providing a basis for comparison with future studies on this compound.

Parameter1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[1]4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine[2]
Formula C₅H₅F₃N₂OC₁₁H₉ClF₃N₃
Molecular Weight 166.11275.66
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.5500 (15)5.8958 (5)
b (Å) 8.3530 (17)16.8618 (13)
c (Å) 11.371 (2)12.1087 (10)
β (°) 104.72 (3)98.459 (1)
Volume (ų) 693.6 (2)1190.68 (17)
Z 44
Radiation Mo KαMo Kα
Temperature (K) 293293
R-factor -R[F² > 2σ(F²)] = 0.042
wR(F²) -0.119

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction of small organic molecules like this compound.[3][4][5]

1. Crystal Growth:

  • Suitable single crystals of the target compound are grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and may require screening of various options.

2. Data Collection:

  • A single crystal of appropriate size and quality is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal system and space group are determined from the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental data using full-matrix least-squares methods.

  • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

  • Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • The final refinement statistics, such as the R-factor and goodness-of-fit, are used to assess the quality of the final structure.

Experimental Workflow for Single-Crystal X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-amine purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction Data Collection crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for single-crystal X-ray crystallography.

References

Unraveling the Biological Maze: A Comparative Guide to Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle dance of atoms in a molecule can mean the difference between a breakthrough therapy and a dead end. This guide delves into the critical role of regioisomerism in pyrazole-based compounds, offering a comparative analysis of their biological activities supported by experimental data. Understanding how the spatial arrangement of substituents on the pyrazole ring dictates pharmacological effects is paramount for the rational design of more potent and selective therapeutic agents.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, primarily N1- and N2-substituted or 3- and 5-substituted analogs. This guide provides a comparative look at how these structural nuances impact their biological efficacy, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Biological Activities

The biological potency of pyrazole derivatives is profoundly influenced by the position of substituents on the pyrazole ring. This section presents a comparative summary of the anticancer, kinase inhibitory, and anti-inflammatory activities of selected pyrazole regioisomers.

Anticancer Activity: A Tale of Two Isomers

The positioning of substituents on the pyrazole ring can dramatically alter the anticancer efficacy of a compound. Below is a comparison of the cytotoxic activity of regioisomeric pyrazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/RegioisomerCancer Cell LineIC50 (µM)Reference
Regioisomer A (1,5-disubstituted) MCF-7 (Breast)5.8[1]
A549 (Lung)8.0[1]
HeLa (Cervical)9.8[1]
Regioisomer B (1,3-disubstituted) MCF-7 (Breast)> 20[1]
A549 (Lung)> 20[1]
HeLa (Cervical)> 20[1]
Compound 10 (Pyrazole-naphthalene analog) MCF-7 (Breast)2.78[2]
Cisplatin (Control) MCF-7 (Breast)15.24[2]

Key Observation: In this example, the 1,5-disubstituted pyrazole regioisomer demonstrates significantly higher anticancer activity against multiple cell lines compared to its 1,3-disubstituted counterpart, highlighting the critical role of substituent placement.

Kinase Inhibition: A Switch in Selectivity

Regioisomerism can act as a molecular switch, redirecting the inhibitory activity of a pyrazole derivative from one kinase to another. This phenomenon is a powerful tool in designing selective kinase inhibitors for targeted cancer therapy.

RegioisomerTarget KinaseInhibition
3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine p38α MAP kinasePotent Inhibition
4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine p38α MAP kinaseLoss of Inhibition
Src, B-Raf, EGFR, VEGFR-2Potent Inhibition

Key Observation: A simple swap of the 4-fluorophenyl and pyridin-4-yl groups between the 3- and 4-positions of the pyrazole ring leads to a complete loss of p38α MAP kinase inhibition and a gain of potent activity against several key cancer-related kinases.

Anti-inflammatory Activity: The COX-2 Inhibition Tug-of-War

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. The substitution pattern on the pyrazole ring is a key determinant of this inhibitory activity and selectivity.

Compound/RegioisomerCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Celecoxib (Standard) --High
1,5-Diarylpyrazole Derivative 4.50.02225
1,3,5-Triaryl-2-pyrazoline (Compound 13i) -Moderate-

Key Observation: While direct regioisomeric comparison data is limited in the provided search results, the examples demonstrate that specific substitution patterns, such as the 1,5-diaryl motif, can lead to potent and selective COX-2 inhibition, a hallmark of modern anti-inflammatory drugs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole regioisomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the pyrazole inhibitor at various concentrations, the kinase enzyme, and the specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth or agar

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Serial Dilution: Perform a serial two-fold dilution of the pyrazole compounds in the broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing the Molecular Landscape

To further illuminate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship in the structure-activity of pyrazole regioisomers.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Starting Materials s2 Synthesis of Regioisomeric Mixture s1->s2 s3 Separation of Regioisomers s2->s3 b1 In vitro Assays (e.g., MTT, Kinase) s3->b1 Test Compounds b2 Determine Potency (IC50 values) b1->b2 d1 Compare Biological Activity b2->d1 d2 Establish Structure-Activity Relationship (SAR) d1->d2 d3 Lead Optimization d2->d3

Caption: A typical experimental workflow for comparing pyrazole regioisomers.

jak_stat_pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Transcription Transcription STAT->Transcription Translocates to Nucleus & Initiates Gene Transcription Pyrazole Pyrazole Inhibitor Pyrazole->JAK Inhibits Nucleus Nucleus

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

sar_relationship cluster_regioisomers Regioisomeric Positions cluster_activity Biological Activity PyrazoleCore Pyrazole Core N1 N1-Substitution N2 N2-Substitution C3 C3-Substitution C5 C5-Substitution Potency Potency (e.g., IC50) N1->Potency Influences N2->Potency Influences Selectivity Selectivity C3->Selectivity Dictates C5->Selectivity Dictates Potency->Selectivity

Caption: Logical relationship of pyrazole regioisomerism and its impact on biological activity.

References

Pyrazole Derivatives in Oncology: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of pyrazole derivatives reveals critical insights for the design of potent and selective anticancer agents. This guide provides a comparative analysis of various pyrazole-based compounds, focusing on their inhibitory activities against key oncological targets, supported by experimental data and detailed protocols.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5] In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential as inhibitors of various protein kinases and other targets implicated in cancer progression.[2][6][7] This guide synthesizes structure-activity relationship (SAR) data from multiple studies to provide a clear comparison of their anticancer effects.

Comparative Inhibitory Activity of Pyrazole Derivatives

The potency of pyrazole derivatives as anticancer agents is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize the in vitro inhibitory activities of several pyrazole derivatives against key cancer-related protein kinases.

Table 1: Pyrazole Derivatives as EGFR and VEGFR-2 Inhibitors
CompoundTargetIC50 (µM)Cell LineReference
53 EGFR15.98HepG2[2]
VEGFR-2-
54 EGFR13.85HepG2[2]
VEGFR-2-
C5 EGFR0.07-[8]
MCF-7 (Antiproliferative)0.08MCF-7[8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pyrazole Derivatives as CDK2 and PI3 Kinase Inhibitors
CompoundTargetIC50 (µM)Cell LineReference
33 CDK20.074HCT116, MCF7, HepG2, A549[2]
34 CDK20.095HCT116, MCF7, HepG2, A549[2]
43 PI3 Kinase0.25MCF7[2]

CDK2 (Cyclin-dependent kinase 2) and PI3 Kinase (Phosphoinositide 3-kinase) are key enzymes in cell cycle progression and signaling pathways, respectively.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with findings from numerous studies, allows for the deduction of key SAR principles for pyrazole derivatives as anticancer agents.

  • Substitution at N1 and C3 of the Pyrazole Ring: The nature of the substituent at the N1 and C3 positions of the pyrazole ring is crucial for activity. For instance, in a series of pyrazole derivatives targeting the cannabinoid receptor CB1, a 2,4-dichlorophenyl group at the N1 position and a carboxamido group at the C3 position were found to be critical for potent antagonistic activity.[9]

  • Aryl Substituents at C5: A para-substituted phenyl ring at the C5 position of the pyrazole ring is a common feature in many potent derivatives.[9] The specific halogen substitution can influence potency, as seen in CB1 antagonists where a p-iodophenyl group at C5 resulted in the most potent compound in the series.[9]

  • Multi-target Inhibition: Some pyrazole derivatives exhibit inhibitory activity against multiple kinases. For example, compounds 53 and 54 were identified as potent dual inhibitors of EGFR and VEGFR-2, which could contribute to their superior anticancer properties.[2]

  • Influence of Different Scaffolds: Linking the pyrazole moiety to other heterocyclic structures, such as indole, can lead to potent compounds. Derivatives 33 and 34, which feature an indole linked to the pyrazole core, displayed significant inhibitory activity against CDK2.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized pyrazole derivatives against specific kinases (e.g., EGFR, VEGFR-2, CDK2, PI3 Kinase) is typically determined using in vitro kinase assays. A common method involves the following steps:

  • Enzyme and Substrate Preparation: The purified recombinant kinase and its specific substrate peptide are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (pyrazole derivatives) at various concentrations are pre-incubated with the kinase in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the pyrazole derivatives against various cancer cell lines (e.g., HepG2, MCF7, HCT116) is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the SAR of pyrazole derivatives and a typical experimental workflow.

SAR_Highlights cluster_sar Key SAR Observations for Pyrazole Anticancer Agents Pyrazole_Core Pyrazole Core N1_Substituent N1-Substituent (e.g., Dichlorophenyl) Pyrazole_Core->N1_Substituent Crucial for activity C3_Substituent C3-Substituent (e.g., Carboxamide) Pyrazole_Core->C3_Substituent Important for binding C5_Substituent C5-Substituent (e.g., p-Halophenyl) Pyrazole_Core->C5_Substituent Modulates potency Linked_Heterocycle Linked Heterocycle (e.g., Indole) Pyrazole_Core->Linked_Heterocycle Can enhance activity Potency Enhanced Potency & Selectivity N1_Substituent->Potency C3_Substituent->Potency C5_Substituent->Potency Linked_Heterocycle->Potency

Caption: Key structural features influencing the anticancer activity of pyrazole derivatives.

Experimental_Workflow cluster_workflow General Workflow for Evaluating Pyrazole Derivatives Synthesis Synthesis of Pyrazole Derivatives In_Vitro_Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Synthesis->Cell_Proliferation_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Kinase_Assay->SAR_Analysis Cell_Proliferation_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for the development of pyrazole-based anticancer agents.

References

Comparative Analysis of In Vitro ADME Properties of Pyrazole Analogs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a framework for such a comparative analysis, outlining the key in vitro ADME assays and the requisite data for a thorough evaluation. For illustrative purposes, this document will present a hypothetical comparison based on desirable ADME properties for early-stage drug discovery candidates. The experimental protocols provided are standardized methodologies widely used in the pharmaceutical industry.

I. Comparative In Vitro ADME Profile

The following table summarizes hypothetical in vitro ADME data for a series of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine analogs, where R represents various substituents. This data is for illustrative purposes only and is intended to demonstrate how such a comparison would be structured.

Compound IDR-GroupMolecular Weight ( g/mol )Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)Human Microsomal Stability (T½, min)Human Plasma Protein Binding (%)
Analog 1 -H181.125.24585.1
Analog 2 -CH₃195.156.85582.4
Analog 3 -Cl215.577.5>6092.3
Analog 4 -OCH₃211.154.13088.7
Analog 5 -CF₃249.129.2>6095.6

II. Experimental Methodologies

Detailed protocols for the key in vitro ADME assays are provided below. These methodologies are essential for the accurate and reproducible assessment of drug-like properties.

A. Caco-2 Permeability Assay

This assay is a widely accepted model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded onto polycarbonate membrane inserts in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Assay Procedure:

    • The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

B. Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Assay Components:

    • Human liver microsomes (HLM)

    • NADPH regenerating system (to initiate the enzymatic reaction)

    • Phosphate buffer (pH 7.4)

    • Test compound (typically at 1 µM)

  • Incubation: The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining parent compound concentration in each sample is determined by LC-MS/MS.

  • Data Analysis: The half-life (T½) is calculated from the first-order decay of the compound concentration over time.

C. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the plasma, which can affect its distribution and availability.

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common method.

  • Procedure:

    • A RED device, which consists of a central chamber and surrounding wells containing dialysis membrane inserts, is used.

    • The test compound is spiked into human plasma.

    • The plasma containing the compound is added to one side of the dialysis membrane, and buffer is added to the other side.

    • The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated as:

    • % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100

III. Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described in vitro ADME assays.

ADME_Workflow cluster_Caco2 Caco-2 Permeability Workflow cluster_Microsomal Metabolic Stability Workflow cluster_PPB Plasma Protein Binding (RED) Workflow Caco2_1 Seed Caco-2 cells on transwell inserts Caco2_2 Differentiate for 21-25 days Caco2_1->Caco2_2 Caco2_3 Add test compound to apical side Caco2_2->Caco2_3 Caco2_4 Sample from basolateral side at time points Caco2_3->Caco2_4 Caco2_5 Quantify with LC-MS/MS Caco2_4->Caco2_5 Caco2_6 Calculate Papp Caco2_5->Caco2_6 Micro_1 Incubate compound with HLM and NADPH Micro_2 Collect and quench samples at time points Micro_1->Micro_2 Micro_3 Analyze remaining compound by LC-MS/MS Micro_2->Micro_3 Micro_4 Calculate T½ Micro_3->Micro_4 PPB_1 Spike compound into human plasma PPB_2 Add to RED device with buffer PPB_1->PPB_2 PPB_3 Incubate to equilibrium PPB_2->PPB_3 PPB_4 Measure concentrations in plasma and buffer PPB_3->PPB_4 PPB_5 Calculate % bound PPB_4->PPB_5

Caption: Workflow diagrams for key in vitro ADME assays.

IV. Conclusion

The successful progression of a drug candidate is heavily reliant on a favorable ADME profile. For the this compound series, a systematic evaluation of permeability, metabolic stability, and plasma protein binding is crucial. The generation of robust, comparative in vitro data, as outlined in this guide, would enable researchers to establish clear structure-activity relationships and select the most promising analogs for further development. The lack of such publicly available data for this specific chemical series highlights an opportunity for future research to fill this knowledge gap.

A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of pyrazoles, comparing classical and modern methods with supporting experimental data and protocols.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient and versatile synthesis of pyrazole derivatives is, therefore, a critical focus for researchers and professionals in drug development. This guide provides a comparative analysis of prominent pyrazole synthesis methods, offering a clear overview of their principles, experimental protocols, and performance metrics to aid in the selection of the most suitable method for a given application.

Classical Synthesis Methods

The traditional approaches to pyrazole synthesis have been refined over more than a century and remain valuable for their reliability and broad applicability.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles. It involves the condensation of a β-ketoester with a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture while stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate crystallization.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water and allow it to air dry to yield the final product.[1][2]

Paal-Knorr Pyrazole Synthesis

A variation of the Knorr synthesis, the Paal-Knorr pyrazole synthesis, utilizes a 1,3-dicarbonyl compound and a hydrazine. This method is also typically acid-catalyzed and offers a direct route to a wide range of substituted pyrazoles. The mechanism involves the formation of a di-imine intermediate which then cyclizes and dehydrates.

Experimental Protocol: General Procedure for Paal-Knorr Pyrazole Synthesis

  • To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the hydrazine derivative (1-1.2 equivalents).

  • Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.

Modern Synthetic Approaches

In recent years, several modern synthetic methods have been developed to improve the efficiency, environmental friendliness, and diversity of pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. In pyrazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes. This method is particularly effective for the reaction of chalcones (α,β-unsaturated ketones) with hydrazines.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles from Chalcones

  • In a microwave-safe vessel, dissolve the chalcone (1 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) in a suitable solvent like ethanol or acetic acid (5 mL).

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) and power (e.g., 100-300 W) for a short duration (e.g., 1-10 minutes).[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[4]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules like pyranopyrazoles. These reactions often proceed through a cascade of elementary steps, including Knoevenagel condensation, Michael addition, and cyclization.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in a solvent such as ethanol or water.

  • Add a catalyst, which can range from a simple base like piperidine to a variety of heterogeneous catalysts.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the solid with a suitable solvent (e.g., cold ethanol) and dry to obtain the pyranopyrazole derivative.

Green Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for pyrazole synthesis. These often involve the use of greener solvents like water or glycerol, catalyst-free conditions, or alternative energy sources like ultrasound.

Experimental Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrazoles in Water

  • In a suitable vessel, suspend an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), and hydrazine monohydrate (1.5 mmol) in water (10 mL).

  • Place the vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) at room temperature or with gentle heating.[5]

  • Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 30-60 minutes).

  • Collect the precipitated product by filtration.

  • Wash the product with water and dry to yield the pure pyrazole.[6]

Comparative Performance Data

The following table summarizes the key performance indicators for the different pyrazole synthesis methods, providing a basis for objective comparison.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Knorr Synthesis 1 - 24 hours70 - 95Well-established, reliable, broad substrate scope.Often requires elevated temperatures and long reaction times.
Paal-Knorr Synthesis 1 - 12 hours60 - 90Direct route to substituted pyrazoles.Can produce regioisomers with unsymmetrical diketones.
Microwave-Assisted 1 - 30 minutes80 - 98Rapid reaction rates, high yields, improved purity.[6]Requires specialized microwave equipment.
Multicomponent 0.5 - 8 hours85 - 95High atom economy, operational simplicity, product diversity.Optimization of reaction conditions for multiple components can be complex.
Ultrasound-Assisted 10 - 60 minutes85 - 99Fast, energy-efficient, often catalyst-free, environmentally friendly.[7]Scalability can be a challenge.

Visualizing Reaction Pathways and Workflows

To further elucidate the relationships between these synthetic strategies, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the reaction mechanisms for the Knorr and Microwave-Assisted syntheses.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reactant & Solvent Preparation reaction Reaction Setup (Conventional Heating, Microwave, or Ultrasound) prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Quenching & Product Isolation monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

A generalized experimental workflow for pyrazole synthesis.

knorr_mechanism reagents β-Ketoester + Hydrazine intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation (-H₂O) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product Dehydration (-H₂O)

Simplified mechanism of the Knorr pyrazole synthesis.

microwave_workflow start Mix Chalcone, Hydrazine, Solvent, & Catalyst mw_reaction Microwave Irradiation (Controlled Time, Temp, Power) start->mw_reaction precipitation Precipitation in Ice-Water mw_reaction->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization filtration->purification final_product Pure Pyrazole purification->final_product

Experimental workflow for microwave-assisted pyrazole synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification and purity assessment of pyrazole compounds, which are critical scaffolds in pharmaceuticals and agrochemicals. The validation of these methods is benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure data reliability and accuracy. This document delves into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comparative analysis of their performance.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. Below is a summary of the quantitative performance of common analytical techniques for pyrazole derivatives.

Table 1: Comparison of Quantitative Performance Data
Validation ParameterHPLC-UVLC-MSGC-MS
Linearity (R²) > 0.999[1][2]> 0.999[1]Not explicitly stated, but implied by quantitative analysis
Accuracy (% Recovery) 98.0 - 102.0%[1][2]99.0 - 101.0%[1]Not explicitly stated, but implied by quantitative analysis
Precision (%RSD) < 2.0%[1]< 1.5%[1]Not explicitly stated, but implied by quantitative analysis
Limit of Detection (LOD) ~10-100 ng/mL[1]~0.1-1 ng/mL[1]Dependent on analyte and system
Limit of Quantitation (LOQ) ~50-200 ng/mL[1]~0.5-5 ng/mL[1]Dependent on analyte and system
Selectivity/Specificity Good[1]Excellent[1]Excellent[3]
Typical Run Time 5-15 minutes[1]3-10 minutes[1]Varies, can be longer than LC methods
Cost per Sample Moderate[1]High[1]Moderate to High
Instrumentation Complexity Moderate[1]High[1]High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific pyrazole compounds.

High-Performance Liquid Chromatography (HPLC-UV)

A robust and widely used technique for routine analysis and purity assessment of pyrazole derivatives.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm or 250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.[1][2][4] The exact ratio should be optimized.

  • Flow Rate: Typically 1.0 mL/min.[1][2]

  • Column Temperature: Ambient (e.g., 25 °C) or controlled (e.g., 40 °C).[1][2]

  • Injection Volume: 10-20 µL.[1][2]

  • Detection Wavelength: Determined by the UV absorbance maximum (λmax) of the specific pyrazole compound.[2]

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the pyrazole reference standard and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase components) to create a stock solution.[2][4] Prepare a series of dilutions from the stock solution to construct a calibration curve.[2]

  • Sample Solution: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute it to a concentration within the linear range of the method.[4] For formulations, an extraction step may be necessary.[2] All solutions should be filtered through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

A powerful technique for the analysis of volatile and semi-volatile pyrazole compounds, particularly useful for separating and identifying isomers.[3]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is often suitable for separating pyrazole isomers.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: An optimized temperature ramp is critical for resolving isomers. For example, starting at a lower temperature and gradually increasing to a higher temperature.

  • MS Transfer Line Temperature: Typically 280 °C.

  • Ionization Mode: Electron Ionization (EI) is common.

  • Mass Analyzer: Quadrupole or other suitable mass analyzers.

Sample Preparation:

  • Standard and Sample Solutions: Dissolve accurately weighed amounts of the reference standard and sample in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be optimized for the instrument's sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Offers enhanced specificity and sensitivity compared to HPLC-UV, making it ideal for trace analysis and complex matrices.[1]

Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer.

  • Column and Mobile Phase: Similar to HPLC-UV methods, but requires the use of volatile buffers and additives (e.g., formic acid or ammonium formate) to be compatible with the mass spectrometer.[1]

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan mode for identification. Multiple Reaction Monitoring (MRM) can be used for enhanced specificity and sensitivity.[1]

Sample Preparation: Sample preparation is similar to that for HPLC-UV, with extra care taken to avoid non-volatile contaminants that could interfere with the mass spectrometer.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity range Range linearity->range accuracy Accuracy range->accuracy precision Precision (Repeatability & Intermediate) range->precision lod Limit of Detection (LOD) accuracy->lod precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: A typical workflow for analytical method validation.

Logical Relationships in Method Validation

The validation parameters are interconnected, ensuring the overall reliability of the analytical method.

Validation_Relationships Core Core Parameters Linearity Accuracy Precision Sensitivity Sensitivity Limits LOD LOQ Core->Sensitivity Define the limits of quantification Reliability Method Reliability Robustness System Suitability Core->Reliability Demonstrate consistency Foundation Foundation Specificity Foundation->Core Ensures measurement is of the analyte ValidatedMethod Validated Method Sensitivity->ValidatedMethod Reliability->ValidatedMethod

Caption: Interrelationships between key validation parameters.

References

Pyrazole-Based Inhibitors: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases. This guide provides a comparative analysis of the mechanism of action of various pyrazole-based inhibitors, supported by experimental data, to aid in the rational design and development of novel therapeutics.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of selected pyrazole-based inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters for comparing the efficacy of these compounds.

InhibitorTarget(s)IC50 (nM)Ki (nM)Cell Line/Assay ConditionsReference
Ruxolitinib JAK1, JAK2~3-Cell-free kinase assays[1]
JAK3~430-Cell-free kinase assays[1]
Afuresertib Akt1-0.08Not Specified[2]
Akt11.3-Cell-free kinase assay[2]
Akt2-2Not Specified[1]
Akt3-2.6Not Specified[1]
Compound 3f JAK13.4-In vitro protein kinase inhibition experiments[3]
JAK22.2-In vitro protein kinase inhibition experiments[3]
JAK33.5-In vitro protein kinase inhibition experiments[3]
Compound 11b ---HEL (IC50: 0.35 µM), K562 (IC50: 0.37 µM)[3]
Ravoxertinib ERK16.1-Not Specified[1]
ERK23.1-Not Specified[1]
Compound 24e Thrombin16-Not Specified[4]
Compound 3i VEGFR-28.93-In vitro testing[5]
Sorafenib VEGFR-230-In vitro testing[5]
Doxorubicin -0.932 µM-PC-3 human cancer cell line[5]
Compound 3a -1.22 µM-PC-3 human cancer cell line[5]
Compound 3i -1.24 µM-PC-3 human cancer cell line[5]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Pyrazole-based inhibitors have been successfully developed to modulate various signaling pathways implicated in diseases like cancer and inflammation. The diagrams below illustrate the mechanism of action of these inhibitors on key cellular pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Ruxolitinib Ruxolitinib (Pyrazole-based Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by Ruxolitinib.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is linked to various cancers and autoimmune diseases.[3] Pyrazole-based inhibitors, such as Ruxolitinib, act as ATP-competitive inhibitors of JAKs, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[1]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Cell Cell Survival, Proliferation, and Growth Downstream->Cell Afuresertib Afuresertib (Pyrazole-based Inhibitor) Afuresertib->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Afuresertib.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, growth, and proliferation.[1] Aberrant activation of this pathway is a common feature in many cancers.[2] Pyrazole-containing compounds like Afuresertib are potent, ATP-competitive inhibitors of Akt, preventing the phosphorylation of its downstream targets and thereby promoting apoptosis and inhibiting cell proliferation.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of inhibitor efficacy and mechanism of action.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase, kinase buffer, ATP, substrate peptide, and the pyrazole-based inhibitor.

  • Procedure:

    • The inhibitor is serially diluted to various concentrations.

    • The kinase, substrate, and inhibitor are pre-incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioactive labeling (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media and conditions.[5]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the pyrazole-based inhibitor.

    • The plates are incubated for a period of 48-72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC50 value.

Molecular Docking Studies

Computational docking is employed to predict the binding mode of an inhibitor within the active site of its target protein.

Protocol:

  • Software: Molecular docking software such as AutoDock Vina is utilized.[6]

  • Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The structure of the pyrazole-based inhibitor is built and optimized.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • The docking simulation is performed to generate multiple binding poses of the inhibitor.

  • Analysis: The binding poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site. This provides insights into the molecular basis of inhibition.[7]

Conclusion

Pyrazole-based inhibitors represent a versatile class of compounds with significant therapeutic potential, particularly in oncology and immunology. Their mechanism of action primarily involves the competitive inhibition of key enzymes in critical signaling pathways. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers engaged in the discovery and development of next-generation pyrazole-based therapeutics. Further investigations into the structure-activity relationships and off-target effects will be crucial for optimizing the selectivity and safety profiles of these promising inhibitors.

References

The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. This guide provides a detailed comparison of the efficacy of fluorinated versus non-fluorinated pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse therapeutic applications. Through an examination of experimental data and methodologies, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of the "fluorine advantage" in the context of pyrazole-based drug candidates.

Enhanced Biological Activity: A Quantitative Comparison

The introduction of fluorine atoms into the pyrazole scaffold can significantly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3][4][5][6] A compelling example of this is observed in the inhibition of nitric oxide synthase (NOS) isoforms, which are crucial enzymes in various physiological and pathological processes.

A study comparing a series of non-fluorinated and fluorinated curcuminoid pyrazoles revealed a marked increase in inhibitory potency against NOS isoforms with the introduction of fluorine.[7][8] The data presented below summarizes the percentage of inhibition of neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS) by both classes of compounds.

Compound IDStructureConcentration% Inhibition nNOS% Inhibition iNOS% Inhibition eNOS
Non-Fluorinated Pyrazoles
7 4-hydroxyphenyl derivative1 mM35 ± 220 ± 325 ± 4
8 4-methoxyphenyl derivative1 mM28 ± 315 ± 222 ± 3
9 3,4-dihydroxyphenyl derivative1 mM45 ± 430 ± 338 ± 4
10 3-methoxy-4-hydroxyphenyl derivative1 mM38 ± 325 ± 230 ± 3
11 3,4-dimethoxyphenyl derivative1 mM30 ± 218 ± 225 ± 3
Fluorinated Pyrazoles
12 2-fluorophenyl derivative50 µM40 ± 355 ± 442 ± 3
13 3-fluoro-4-hydroxyphenyl derivative50 µM60 ± 5 85 ± 6 50 ± 4
14 4-fluorophenyl derivative50 µM50 ± 465 ± 548 ± 4
15 2,4-difluorophenyl derivative50 µM55 ± 475 ± 652 ± 4
16 3-fluoro-4-methoxyphenyl derivative50 µM58 ± 580 ± 655 ± 5

Data sourced from "Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin".[7][8] The results clearly indicate that the fluorinated pyrazoles (compounds 12-16) exhibit significantly higher inhibitory activity at a much lower concentration (50 µM) compared to their non-fluorinated counterparts (compounds 7-11), which were tested at 1 mM.[7][8] Notably, compound 13 , a 3-fluoro-4-hydroxyphenyl pyrazole, emerged as the most potent and selective inhibitor of iNOS.[7][8]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the detailed experimental methodology for the key assay is provided below.

In vitro Nitric Oxide Synthase (NOS) Inhibition Assay

The efficacy of the pyrazole derivatives was determined by measuring their ability to inhibit the activity of the three NOS isoforms (nNOS, iNOS, and eNOS). The assay is based on monitoring the conversion of L-[³H]-arginine to L-[³H]-citrulline.

Materials:

  • Recombinant human nNOS, iNOS, and eNOS

  • L-[³H]-arginine

  • NADPH

  • Calmodulin

  • Calcium chloride (CaCl₂)

  • BH₄ (Tetrahydrobiopterin)

  • HEPES buffer

  • Dowex AG 50WX-8 resin

  • Test compounds (fluorinated and non-fluorinated pyrazoles)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing HEPES buffer, NADPH, calmodulin, CaCl₂, BH₄, and the respective NOS isoform (nNOS, eNOS, or iNOS).

  • Incubation with Inhibitors: The test compounds (dissolved in DMSO or ethanol) were pre-incubated with the enzyme mixture for a specified period at 37°C. Control reactions were performed in the absence of the test compounds.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of L-[³H]-arginine.

  • Reaction Termination: After a defined incubation time, the reaction was terminated by adding a stop buffer containing Dowex AG 50WX-8 resin (Na⁺ form). This resin binds to the unreacted L-[³H]-arginine.

  • Separation and Quantification: The mixture was centrifuged, and the supernatant containing the L-[³H]-citrulline was collected. The amount of L-[³H]-citrulline formed was quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition for each compound was calculated by comparing the radioactivity in the presence of the inhibitor to that of the control.

Visualizing the Workflow and Biological Pathway

To further elucidate the process of discovery and the mechanism of action, the following diagrams illustrate the general experimental workflow and the targeted biological pathway.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (β-diketones, Hydrazine) synth Chemical Synthesis of Pyrazole Derivatives start->synth purify Purification & Characterization (NMR, X-ray, etc.) synth->purify screening In vitro NOS Inhibition Assay purify->screening data Data Analysis (% Inhibition, IC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound (e.g., Compound 13) sar->lead Identification of Lead Compound

Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.

G cluster_pathway Nitric Oxide Signaling Pathway cluster_inhibition Inhibition by Pyrazoles L_Arginine L-Arginine NOS NOS Isoforms (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Pyrazoles Fluorinated Pyrazoles Pyrazoles->NOS Inhibit

Caption: Simplified nitric oxide signaling pathway and the inhibitory action of pyrazoles.

Conclusion

References

Comparative Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure and presence in numerous FDA-approved drugs.[1][2][3][4] Pyrazole-based compounds, particularly kinase inhibitors, have shown significant therapeutic success. However, achieving target selectivity remains a primary challenge in their development. The high structural similarity across the ATP-binding site of the human kinome often leads to off-target binding, or cross-reactivity, which can result in adverse effects and unforeseen toxicities.[1][5]

This guide provides a comparative overview of the cross-reactivity profiles of prominent pyrazole-based compounds, details the experimental methodologies used for their assessment, and presents strategies for interpreting these critical datasets.

Key Pyrazole-Based Kinase Inhibitors: A Selectivity Overview

To illustrate the diverse selectivity profiles within this compound class, we compare three well-established drugs: Sunitinib , a multi-targeted tyrosine kinase inhibitor; Ruxolitinib , a selective JAK inhibitor; and Celecoxib , a selective COX-2 inhibitor with known off-target activities. As a baseline for broad-spectrum inhibition, the pan-kinase inhibitor Staurosporine is included.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 or Ki values) of these compounds against a selection of kinases, demonstrating their varied selectivity. Lower values indicate higher potency.

Table 1: Cross-Reactivity Profile of Sunitinib (Multi-Targeted Inhibitor)

Target Kinase IC50 / Ki (nM) Biological Function
VEGFR2 (KDR) 9 Angiogenesis, cell proliferation
PDGFRβ 8 Cell growth, proliferation, and migration
KIT 15 Cell survival, proliferation, and differentiation
FLT3 20 Hematopoietic stem cell differentiation
RET 38 Neuronal development and cell survival
c-Src 140 Cell growth, division, and adhesion
JAK2 307 Signal transduction for cytokines/growth factors

Data compiled from multiple sources.[6][7][8][9] Sunitinib's efficacy is linked to its broad inhibition of key drivers of angiogenesis and tumor growth, but this multi-targeted nature also contributes to its toxicity profile.[6]

Table 2: Cross-Reactivity Profile of Ruxolitinib (Selective Inhibitor)

Target Kinase IC50 / Ki (nM) Biological Function
JAK1 3.3 Signal transduction for cytokines
JAK2 2.8 Signal transduction for hematopoietic growth factors
JAK3 428 Lymphocyte development and function
TYK2 19 Immune response signaling
ROCK2 >1000 (but functional inhibition observed) Cell migration, adhesion

Data compiled from multiple sources.[10][11][12][13] Ruxolitinib is highly selective for JAK1 and JAK2.[12][13] However, off-target effects, such as the inhibition of ROCK, have been reported to impair dendritic cell migration, highlighting that even selective inhibitors require broad profiling.[10]

Table 3: Cross-Reactivity Profile of Celecoxib (COX-2 Inhibitor with Off-Targets)

Target Enzyme/Kinase IC50 / Ki (nM) Biological Function
COX-2 40 Prostaglandin synthesis (inflammation, pain)
COX-1 15,000 Prostaglandin synthesis (platelet function, gut)
Carbonic Anhydrase II 300 pH regulation, fluid balance
PDK1 5,800 PI3K/AKT signaling pathway

Data compiled from multiple sources.[14][15] While highly selective for COX-2 over COX-1, Celecoxib interacts with other targets, which may contribute to both its adverse event profile and its potential for repurposing in areas like cancer treatment.[15][16]

Table 4: Cross-Reactivity Profile of Staurosporine (Pan-Kinase Inhibitor)

Target Kinase IC50 / Ki (nM) Biological Function
PKC 3 Signal transduction
PKA 7 Signal transduction
CDK2 3 Cell cycle regulation
VEGFR2 (KDR) 15 Angiogenesis
p60v-src 6 Signal transduction, cell growth

Data compiled from multiple sources.[17][18][19] Staurosporine is a potent but non-selective inhibitor that binds to the ATP-binding site of a vast number of kinases, making it a useful, albeit promiscuous, research tool.[17][20]

Visualizing Pathways and Processes

Diagrams created using Graphviz help to visualize the complex relationships in kinase signaling and experimental design.

G cluster_0 Upstream Signaling cluster_1 Core Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->RAF Pyrazole Inhibitor->MEK

Caption: Generic MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

G cluster_0 Preparation cluster_1 Screening cluster_2 Validation & Analysis Compound Library\n(Pyrazole-based) Compound Library (Pyrazole-based) Primary Screen\n(Single High Concentration) Primary Screen (Single High Concentration) Compound Library\n(Pyrazole-based)->Primary Screen\n(Single High Concentration) Kinase Panel\n(~400 kinases) Kinase Panel (~400 kinases) Kinase Panel\n(~400 kinases)->Primary Screen\n(Single High Concentration) Identify Primary Hits\n(e.g., >70% Inhibition) Identify Primary Hits (e.g., >70% Inhibition) Primary Screen\n(Single High Concentration)->Identify Primary Hits\n(e.g., >70% Inhibition) Dose-Response Assay\n(10-point curve) Dose-Response Assay (10-point curve) Identify Primary Hits\n(e.g., >70% Inhibition)->Dose-Response Assay\n(10-point curve) Calculate IC50 Values Calculate IC50 Values Dose-Response Assay\n(10-point curve)->Calculate IC50 Values Data Analysis\n(Selectivity Score, Kinome Map) Data Analysis (Selectivity Score, Kinome Map) Calculate IC50 Values->Data Analysis\n(Selectivity Score, Kinome Map)

Caption: Experimental workflow for tiered kinase inhibitor cross-reactivity profiling.

G Pyrazole Compound Pyrazole Compound On-Target Binding On-Target Binding Pyrazole Compound->On-Target Binding High Affinity Off-Target Binding Off-Target Binding Pyrazole Compound->Off-Target Binding Variable Affinity Therapeutic Efficacy Therapeutic Efficacy On-Target Binding->Therapeutic Efficacy Off-Target Binding->Therapeutic Efficacy Polypharmacology Adverse Side Effects Adverse Side Effects Off-Target Binding->Adverse Side Effects No Effect No Effect Off-Target Binding->No Effect

Caption: Logical relationship between on-target and off-target binding and resulting biological outcomes.

Experimental Protocols for Cross-Reactivity Profiling

A multi-faceted approach is essential for accurately determining a compound's selectivity. The most common methods are detailed below.

Biochemical Kinase Assays (Kinome Scan)

This is the most widely used method for determining inhibitor selectivity against a large number of kinases.[1][21]

  • Objective: To quantify the inhibitory activity (IC50) of a compound against a large panel of purified protein kinases.

  • Methodology:

    • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations for dose-response analysis.

    • Kinase Reaction: For each kinase, a reaction is prepared containing the purified enzyme, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

    • Inhibition Assay: The test compound is added to the kinase reaction mixtures and incubated.

    • Activity Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.[22] Other methods use fluorescence or luminescence detection.

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration. A dose-response curve is fitted to the data to determine the IC50 value, which is the concentration required for 50% inhibition.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective biophysical method that measures the binding of a compound to a protein by detecting changes in the protein's thermal stability.[23][24]

  • Objective: To identify compound-protein interactions by measuring the change in a protein's melting temperature (Tm) upon compound binding.

  • Methodology:

    • Reaction Setup: The purified kinase is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The test compound is added to this mixture.

    • Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.

    • Fluorescence Monitoring: As the protein unfolds (melts), the dye binds to the exposed hydrophobic cores, causing a sharp increase in fluorescence.

    • Data Analysis: The melting temperature (Tm) is the midpoint of this transition. A compound that binds and stabilizes the kinase will result in a higher Tm (a "thermal shift"). The magnitude of the shift (ΔTm) correlates with binding affinity.[23] This method is advantageous as it does not require an active enzyme or a known substrate.[23]

Competitive Binding Assays

These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's ATP-binding site.[24]

  • Objective: To determine the dissociation constant (Kd) of a compound for a panel of kinases.

  • Methodology:

    • Assay Principle: A large panel of kinases are expressed with a tag (e.g., T7 phage). These kinases are mixed with an immobilized, broad-spectrum kinase inhibitor (the "probe").

    • Competition: The test compound is added in various concentrations to compete with the immobilized probe for binding to the kinases.

    • Quantification: The amount of kinase bound to the solid support is measured (e.g., using quantitative PCR for the DNA tag).

    • Data Analysis: The concentration of the test compound that displaces 50% of the kinase from the probe is used to calculate the Kd.

Conclusion

The pyrazole scaffold remains a highly valuable core structure for the development of targeted therapies. However, its utility is intrinsically linked to a thorough understanding of its cross-reactivity profile. As demonstrated by Sunitinib, broad-spectrum activity can be therapeutically beneficial but is often associated with toxicity. Conversely, even highly selective inhibitors like Ruxolitinib can have clinically relevant off-target effects.

A comprehensive profiling strategy, employing a combination of biochemical, biophysical, and cell-based assays, is therefore not merely a regulatory requirement but a fundamental component of rational drug design. The data generated from these studies are critical for interpreting biological outcomes, predicting potential adverse events, and ultimately developing safer and more effective pyrazole-based medicines.

References

Comparative Analysis of Computational Docking for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential binding affinity of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with various protein kinase targets through computational docking studies. While direct experimental docking data for this specific compound is not extensively published, its structural similarity to known kinase inhibitors, particularly those containing a pyrazole scaffold, allows for a robust comparative evaluation against established alternatives. Pyrazole derivatives are widely recognized for their role as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and prominent targets in drug discovery.[1][2][3][4]

This analysis leverages published data on structurally related pyrazole compounds to benchmark the potential efficacy of this compound. The primary target selected for this comparison is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis and a target for various cancer therapies.[2] A compound containing the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety, Acrizanib, has been identified as a VEGFR-2 inhibitor, reinforcing the relevance of this target.[5]

Quantitative Comparison of Docking Scores

To provide a clear performance benchmark, the following table summarizes the binding energies from computational docking studies of selected pyrazole derivatives against various protein kinases. A hypothetical, yet representative, docking score for this compound against VEGFR-2 is included for comparative purposes, based on typical values observed for similar small molecule inhibitors. Lower binding energy values indicate a potentially higher binding affinity.

CompoundTarget Protein KinaseDocking SoftwareBinding Energy (kcal/mol)Reference
This compound VEGFR-2AutoDock Vina-8.2 (Hypothetical)N/A
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (Compound 1b)VEGFR-2 (PDB: 2QU5)AutoDock 4.2-10.09 kJ/mol (~ -2.41 kcal/mol)[2][3]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 2b)CDK2 (PDB: 2VTO)AutoDock 4.2-10.35 kJ/mol (~ -2.47 kcal/mol)[2][3]
Pyrazole Derivative (Compound 25)RET KinaseN/A-7.14[6]

Experimental Protocol: Molecular Docking

The following protocol outlines a standardized workflow for performing computational docking studies, as synthesized from established methodologies in the field.[7][8][9]

1. Software and Prerequisites:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.

2. Protein Preparation: a. Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2QU5) from the PDB. b. Load the PDB file into AutoDock Tools. c. Remove all water molecules and co-crystallized ligands from the protein structure. d. Add polar hydrogen atoms to the protein, which is crucial for calculating hydrogen bonds. e. Assign Kollman charges to the protein atoms. f. Save the prepared protein in the PDBQT file format.[7]

3. Ligand Preparation: a. Obtain the 3D structure of this compound and any alternative compounds. This can be achieved by drawing the structure in a chemical editor like ChemDraw and converting it to a 3D format (e.g., MOL2 or SDF). b. Load the ligand file into AutoDock Tools. c. Assign Gasteiger charges to the ligand atoms. d. Define the rotatable bonds within the ligand to allow for conformational flexibility during docking. e. Save the prepared ligand in the PDBQT file format.[7]

4. Grid Box Generation: a. Identify the active site of the kinase. This is often determined by the location of the co-crystallized ligand in the original PDB file. b. Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[7] c. Center the grid box on the active site.

5. Docking Simulation: a. Use AutoDock Vina to run the docking simulation. b. Configure the docking parameters, including the prepared protein and ligand PDBQT files and the grid box coordinates. c. Execute the docking run. Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

6. Analysis of Results: a. Visualize the docked poses using software like Discovery Studio or PyMOL. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. c. Compare the binding energies and interaction patterns of this compound with those of the alternative compounds to assess its relative potential as a kinase inhibitor.

Visualizations

The following diagrams illustrate the logical workflow of a computational docking experiment and a simplified representation of a kinase signaling pathway.

g cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p Protein Structure Acquisition (from PDB) p_prep Protein Preparation (Add Hydrogens, Assign Charges) p->p_prep l Ligand Structure Generation (e.g., 1-methyl-5-(trifluoromethyl)- 1H-pyrazol-3-amine) l_prep Ligand Preparation (Define Rotatable Bonds, Assign Charges) l->l_prep grid Grid Box Generation (Define Active Site) p_prep->grid dock Molecular Docking Simulation (AutoDock Vina) l_prep->dock grid->dock res Result Analysis (Binding Energy & Pose) dock->res vis Visualization of Interactions (H-bonds, Hydrophobic) res->vis g cluster_pathway Kinase Signaling Pathway ligand Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor atp ATP receptor->atp binds downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) receptor->downstream activates inhibitor Pyrazole Inhibitor (e.g., 1-methyl-5-(trifluoromethyl)- 1H-pyrazol-3-amine) inhibitor->receptor blocks ATP binding site adp ADP atp->adp hydrolyzes to

References

Safety Operating Guide

Prudent Disposal of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar chemicals is essential. This guide provides a comprehensive framework for the safe disposal of this trifluoromethyl-containing pyrazole derivative, emphasizing caution and adherence to institutional and regulatory standards.

Hazard Profile and Waste Classification

Due to its chemical structure, which includes a pyrazole ring and a trifluoromethyl group, this compound should be treated as a hazardous chemical waste. Pyrazole derivatives are known for their diverse pharmacological activities, and trifluoromethylated aromatic compounds can be persistent in the environment.[1] Therefore, this compound must not be disposed of down the drain or in regular solid waste.[1] It is classified as a halogenated organic waste.

Key Hazards of Structurally Similar Compounds:

Hazard StatementDescriptionSource
Acute Toxicity, Oral (Category 3)Toxic if swallowed.[2][3]
Skin Irritation (Category 2)Causes skin irritation.[2][3]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling, ensure that all necessary personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][4]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]

Always wash hands thoroughly after handling the chemical.[4]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Waste Collection and Segregation:

  • Solid Waste: Collect waste this compound and any contaminated disposable materials (e.g., weigh boats, contaminated paper towels) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with non-halogenated solvent waste if possible.[1]

  • Empty Containers: "Empty" containers that held the compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected depending on local regulations.

2. Container Selection and Labeling:

  • Container Type: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1] The label should also include:

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[6]

4. Disposal Request and Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Do not attempt to transport the waste off-site yourself.

In the event of a spill, evacuate the area, prevent further spread if it is safe to do so, and follow your institution's spill response procedures.[2]

DisposalWorkflow start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_gen Generate Chemical Waste (Solid, Liquid, Contaminated Materials) ppe->waste_gen segregate Segregate Waste (Halogenated Organic) waste_gen->segregate spill Spill Occurs waste_gen->spill container Select & Label Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage request Request Waste Pickup (Follow Institutional EHS Procedures) storage->request disposal Professional Disposal (e.g., Incineration) request->disposal spill_response Follow Institutional Spill Response Protocol spill->spill_response Emergency

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS No. 149978-42-7) was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other trifluoromethyl-substituted pyrazoles. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health & Safety (EHS) department before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans offer procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous trifluoromethyl-pyrazole compounds, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary for splash protection.[1]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[2] It is recommended to use chemical-impermeable gloves that have been inspected for integrity before use.[1] Wear a lab coat or other protective clothing to minimize skin contact.[2] For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1]
Respiratory Protection If handling the compound as a powder or in a way that generates dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]
Foot Protection Safety shoes are recommended.

Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final_checks Final Checks & Disposal start Start: Assess Task and Potential Exposure check_sds Consult SDS for this compound start->check_sds sds_unavailable SDS Unavailable: Assess Analogous Compounds (Trifluoromethyl Pyrazoles) check_sds->sds_unavailable identify_hazards Identify Key Hazards: - Skin/Eye Irritation - Potential Oral Toxicity - Respiratory Irritation sds_unavailable->identify_hazards eye_protection Eye Protection: - Safety Goggles (EN 166 / NIOSH) - Face Shield (if splash risk) identify_hazards->eye_protection skin_protection Skin Protection: - Chemical-Impermeable Gloves - Lab Coat / Protective Clothing identify_hazards->skin_protection respiratory_protection Respiratory Protection: - Is dust/aerosol generated? identify_hazards->respiratory_protection handling_location Work in a well-ventilated area, preferably a chemical fume hood eye_protection->handling_location skin_protection->handling_location respirator Use NIOSH/EN 149 Approved Respirator respiratory_protection->respirator Yes no_respirator Respirator Not Required (if handled in solution in fume hood) respiratory_protection->no_respirator No respirator->handling_location no_respirator->handling_location emergency_prep Ensure access to eyewash station and safety shower handling_location->emergency_prep disposal Plan for Hazardous Waste Disposal emergency_prep->disposal end_procedure Proceed with Experiment disposal->end_procedure

Caption: Workflow for selecting appropriate PPE for handling this compound.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1][2] Do not breathe dust, vapor, mist, or gas.[4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

  • Equipment: Use non-sparking tools to prevent ignition.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2]

Storage:

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[3]

Disposal Plan

This compound should be treated as hazardous chemical waste.

  • Waste Classification: As a trifluoromethyl-containing compound, it falls under the category of halogenated organic waste.[5] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3]

  • Containerization:

    • Collect waste in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[5]

    • Label the container clearly with "Hazardous Waste," a list of all constituents with approximate concentrations, the accumulation start date, and the principal investigator's name and lab location.[5]

  • Disposal Method:

    • Do not dispose of this chemical down the drain or in regular trash.[5]

    • Arrange for disposal through a licensed professional waste disposal service.[4] One possible method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Contaminated packaging should be disposed of as unused product.[4]

  • Rinsate: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be disposed of according to institutional guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.